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Core Science & Biosynthesis

Foundational

chemical structure of a-(Boc-amino)-3,4-difluorobenzeneacetic acid

An In-Depth Technical Guide to α-(tert-Butoxycarbonyl-amino)-3,4-difluorobenzeneacetic Acid: Structure, Synthesis, and Applications Abstract α-(tert-Butoxycarbonyl-amino)-3,4-difluorobenzeneacetic acid is a non-proteinog...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to α-(tert-Butoxycarbonyl-amino)-3,4-difluorobenzeneacetic Acid: Structure, Synthesis, and Applications

Abstract

α-(tert-Butoxycarbonyl-amino)-3,4-difluorobenzeneacetic acid is a non-proteinogenic amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. Its structure combines a chiral α-amino acid core, a crucial Boc protecting group for synthetic utility, and a difluorinated phenyl ring, which imparts unique physicochemical properties. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical characteristics, detailed synthetic and deprotection protocols, and key applications. The narrative emphasizes the causal relationships behind experimental choices, grounding the discussion in established chemical principles to provide a self-validating framework for its use as a versatile building block in modern pharmaceutical research.

Introduction to Fluorinated Amino Acids in Drug Discovery

The design and synthesis of novel therapeutic agents frequently rely on the use of non-canonical or unnatural amino acids.[][2] These custom-designed building blocks allow for the fine-tuning of a molecule's biological activity, stability, and pharmacokinetic profile. Among the most powerful strategies in modern medicinal chemistry is the selective incorporation of fluorine into drug candidates.[3][4][5][6]

The strategic introduction of fluorine can profoundly alter a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life.[5][6]

  • Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[3]

  • Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[5][6]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of a molecule at physiological pH.[3]

α-(Boc-amino)-3,4-difluorobenzeneacetic acid is a prime example of a building block that leverages these principles. It provides a synthetically accessible scaffold for introducing a difluorophenyl moiety into peptides or small molecules, making it a valuable tool for lead optimization and the development of novel therapeutics.[7]

Molecular Structure and Physicochemical Properties

Detailed Structural Analysis

The structure of α-(Boc-amino)-3,4-difluorobenzeneacetic acid is composed of four key features:

  • Chiral α-Carbon: The central carbon atom is bonded to four different groups (a hydrogen atom, a carboxyl group, a Boc-protected amino group, and a 3,4-difluorophenyl group), making it a chiral center. The molecule can therefore exist as two enantiomers, (R) and (S), which may have distinct biological activities.

  • Carboxylic Acid (-COOH): This functional group provides a site for peptide bond formation or other derivatization. Its acidity is influenced by the adjacent electron-withdrawing groups.

  • tert-Butoxycarbonyl (Boc) Protecting Group: The α-amino group is protected with a Boc group, a cornerstone of modern organic synthesis.[][8] This group is stable under a wide range of conditions but can be selectively removed under mild acidic conditions, making it ideal for multi-step syntheses like solid-phase peptide synthesis (SPPS).[8][]

  • 3,4-Difluorophenyl Moiety: This aromatic side chain is the key feature that imparts the benefits of fluorination. The ortho-difluoro substitution pattern creates a strong dipole moment and can influence the conformational preferences of the molecule.

Physicochemical Properties

The key physicochemical properties of the parent compound, α-amino-3,4-difluorobenzeneacetic acid, are summarized below. The addition of the Boc group will increase the molecular weight and lipophilicity.

PropertyValueSource
Molecular Formula C₈H₇F₂NO₂PubChem
Molecular Weight 187.14 g/mol PubChem
pKa (Acidic) ~2.1 (Estimated)-
pKa (Basic) ~9.2 (Estimated)-
LogP 1.1 (Estimated)-

Note: Estimated values are based on structurally similar compounds and computational models.

Spectroscopic Characterization

Validation of the structure is typically achieved through a combination of spectroscopic methods. The expected key signals are outlined below.

TechniqueExpected Signature
¹H NMR Signals for the α-proton, aromatic protons (with complex splitting due to F-H coupling), and the nine equivalent protons of the tert-butyl group of the Boc protector.
¹³C NMR Resonances for the carbonyl carbon, α-carbon, aromatic carbons (showing C-F coupling), and the carbons of the Boc group.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring, exhibiting coupling to each other and to adjacent protons.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the molecule, along with a characteristic fragmentation pattern showing the loss of the Boc group (M-100).

Synthesis and Purification

The synthesis of α-(Boc-amino)-3,4-difluorobenzeneacetic acid can be approached through several established methods for creating α-amino acids. A common and logical approach involves a modified Strecker synthesis followed by Boc protection.

Retrosynthetic Analysis

A logical disconnection approach simplifies the synthesis plan by working backward from the target molecule to commercially available starting materials.

G target α-(Boc-amino)-3,4-difluorobenzeneacetic acid amino_acid α-Amino-3,4-difluorobenzeneacetic acid target->amino_acid Boc Protection aminonitrile α-Amino-3,4-difluorophenylacetonitrile amino_acid->aminonitrile Hydrolysis aldehyde 3,4-Difluorobenzaldehyde aminonitrile->aldehyde Strecker Reaction (Amine + Cyanide)

Caption: Retrosynthetic analysis of the target molecule.

Generalized Synthetic Protocol

This protocol outlines a plausible, multi-step synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of α-Amino-3,4-difluorophenylacetonitrile (Strecker Reaction)

  • Setup: In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.0 eq.) in methanol.

  • Reaction: Add ammonium chloride (1.1 eq.) followed by sodium cyanide (1.1 eq.) in an aqueous solution.

    • Causality: The aldehyde first reacts with ammonia (from ammonium chloride) to form an imine in situ. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the α-aminonitrile.

  • Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench carefully with water and extract the product into an organic solvent like ethyl acetate. Dry the organic layer and concentrate under reduced pressure.

Step 2: Hydrolysis to α-Amino-3,4-difluorobenzeneacetic acid

  • Setup: Suspend the crude α-aminonitrile from the previous step in a concentrated acid solution (e.g., 6M HCl).

  • Reaction: Heat the mixture to reflux.

    • Causality: The strong acidic conditions hydrolyze the nitrile group (-CN) first to an amide and then to a carboxylic acid (-COOH), yielding the free amino acid.

  • Monitoring: Monitor the reaction until the starting material is consumed.

  • Isolation: Cool the reaction mixture. The amino acid product may precipitate. Adjust the pH to the isoelectric point to maximize precipitation, then isolate by filtration.

Step 3: Boc-Protection

  • Setup: Dissolve the crude amino acid (1.0 eq.) in a mixture of dioxane and water. Add a base such as triethylamine (1.5 eq.) or sodium hydroxide to deprotonate the amino group.[10]

  • Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise while stirring at room temperature.[10]

    • Causality: The deprotonated amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride in a nucleophilic acyl substitution reaction to form the stable carbamate.[10]

  • Workup: After the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid solution) and extract the N-Boc protected product into an organic solvent.

  • Purification: The final product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

The Role of the Boc Protecting Group

The Boc group is arguably the most critical feature for the synthetic utility of this compound. Its predictable and reliable chemistry is a cornerstone of peptide synthesis.[][][]

Principles of Boc Chemistry
  • Stability: The Boc group is stable to bases, nucleophiles, and catalytic hydrogenolysis, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.[][12]

  • Acid Lability: Its key feature is its susceptibility to cleavage under moderately strong acidic conditions, such as with trifluoroacetic acid (TFA).[][13] This "orthogonal" stability relative to other protecting groups (like the base-labile Fmoc group) is fundamental to synthetic strategy.

Deprotection Protocol

The removal of the Boc group is a routine procedure, typically performed as a key step in solid-phase peptide synthesis.

Materials:

  • Boc-protected amino acid or peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA) for neutralization

Protocol:

  • Swelling (for SPPS): Swell the peptide-resin in DCM for 30-60 minutes.

  • Pre-wash: Wash the resin with a solution of 25-50% TFA in DCM for 2-5 minutes.[13]

  • Deprotection: Treat the resin with a fresh solution of 25-50% TFA in DCM for 15-30 minutes.[13]

    • Causality: The carbonyl oxygen of the Boc group is protonated by TFA. This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to release carbon dioxide and the free amine (as its trifluoroacetate salt).[10]

  • Washing: Wash the resin thoroughly with DCM to remove residual TFA and the cleaved tert-butyl cation.

  • Neutralization: Neutralize the resulting ammonium salt with a solution of a non-nucleophilic base, such as 10% DIEA in DCM, to generate the free amine, which is now ready for the next coupling step.

G cluster_workflow Boc Deprotection Workflow start Start: Boc-NH-R deprotection Add 25-50% TFA in DCM (15-30 min) start->deprotection wash Wash with DCM deprotection->wash neutralize Add 10% DIEA in DCM wash->neutralize finish Finish: H₂N-R (Ready for next step) neutralize->finish

Caption: A typical workflow for Boc group deprotection.

Applications in Research and Development

Peptide Synthesis

α-(Boc-amino)-3,4-difluorobenzeneacetic acid is an excellent building block for SPPS. Incorporating it into a peptide sequence can:

  • Introduce conformational constraints due to the bulky phenyl group.

  • Enhance resistance to enzymatic degradation by proteases.

  • Serve as a probe to study protein-protein interactions, where the fluorinated ring can be monitored by ¹⁹F NMR.

Medicinal Chemistry

As an intermediate, this compound is valuable for synthesizing small-molecule drugs. The 3,4-difluorophenyl group is a common motif in pharmaceuticals. Its presence can block sites of metabolic oxidation and engage in specific hydrogen bonding or dipole-dipole interactions within a protein's active site, thereby improving the potency and pharmacokinetic profile of a drug candidate.[3][5][14]

Safety and Handling

As with all laboratory chemicals, α-(Boc-amino)-3,4-difluorobenzeneacetic acid should be handled with care, following standard safety protocols.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17] Avoid contact with skin and eyes.[15]

  • Storage: Store in a cool, dry place in a tightly sealed container, protected from moisture.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

α-(tert-Butoxycarbonyl-amino)-3,4-difluorobenzeneacetic acid stands as a testament to the power of rational design in chemical synthesis. It masterfully combines the synthetic versatility of a Boc-protected amino acid with the advantageous properties imparted by fluorine. For researchers in drug discovery and peptide science, this compound is not merely a reagent but a strategic tool for creating novel molecules with enhanced stability, improved biological activity, and tailored pharmacokinetic profiles. As the demand for more sophisticated and effective therapeutics grows, the importance of such precisely engineered building blocks will undoubtedly continue to increase.

References

  • AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [This is a highly cited review, a general URL would be to the journal: [Link]]

  • Unknown Supplier. (2021). Safety Data Sheet.
  • AAPPTEC. (n.d.). MSDS - Safety Data Sheet for Boc-Aib-OH. Retrieved from [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. Retrieved from [Link]

  • Singh, R. P., & Singh, R. K. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1237-1243.
  • Henary, E., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(23), 8303. Retrieved from [Link]

  • Henary, E., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Retrieved from [Link]

  • Sammakia, T., et al. (2012). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. Organic letters, 14(10), 2512-2515. Retrieved from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

  • Gouverneur, V., et al. (2006). Synthesis of α,ω-polyfluorinated α-amino acid derivatives and δ,δ-difluoronorvaline. Organic & Biomolecular Chemistry, 4(17), 3297-3303. Retrieved from [Link]

  • Soloshonok, V. A., & Han, J. (2020). Applications of fluorine-containing amino acids for drug design. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2019). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications, 10(1), 1-8. Retrieved from [Link]

  • Wang, M., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Molecules, 26(11), 3195. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Exploratory

Boc-3,4-difluorophenylglycine CAS 672961-72-7 properties

An In-depth Technical Guide to Boc-3,4-difluorophenylglycine (CAS 672961-72-7): Properties, Synthesis, and Applications in Drug Discovery Executive Summary Boc-3,4-difluorophenylglycine is a non-proteinogenic amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Boc-3,4-difluorophenylglycine (CAS 672961-72-7): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

Boc-3,4-difluorophenylglycine is a non-proteinogenic amino acid derivative that serves as a critical building block in modern medicinal chemistry and drug discovery. Its structure combines three key features: a rigid phenylglycine core, strategic difluorination on the aromatic ring, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group. This unique combination offers researchers a powerful tool to introduce specific conformational constraints, enhance metabolic stability, and modulate binding affinities in peptides and small molecule therapeutics. This guide provides an in-depth analysis of its physicochemical properties, outlines robust synthetic and deprotection protocols, and explores its strategic application in the development of next-generation therapeutics, particularly in the realm of peptidomimetics.

The Strategic Role of Fluorinated Amino Acids in Drug Design

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, valued for its ability to fine-tune a molecule's pharmacological profile.[1] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of hydrogen, yet it can profoundly alter local electronic properties, pKa, and metabolic stability by blocking sites susceptible to oxidative degradation.[2][3]

Simultaneously, the use of non-proteinogenic amino acids has expanded the chemical space available for designing peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved drug-like properties such as enhanced stability and oral bioavailability.[4][5][6]

Boc-3,4-difluorophenylglycine sits at the intersection of these two powerful strategies. Unlike its more common analogue, Boc-3,4-difluorophenylalanine which contains a flexible methylene spacer, the phenylglycine scaffold directly attaches the aromatic ring to the peptide backbone's alpha-carbon. This imparts a significant conformational rigidity. The difluoro substitution further enhances its utility by modulating the electronic nature of the phenyl ring, which can lead to improved binding interactions with biological targets.[7][8] The tert-butyloxycarbonyl (Boc) group provides robust protection of the α-amino function, essential for controlled, stepwise peptide synthesis.[][10]

Core Physicochemical and Spectroscopic Properties

The introduction of the bulky, nonpolar Boc group significantly increases the lipophilicity of the parent 3,4-difluorophenylglycine, influencing its solubility and handling characteristics.[11]

PropertyValueSource
CAS Number 672961-72-7-
Molecular Formula C₁₃H₁₅F₂NO₄Deduced
Molecular Weight 287.26 g/mol Deduced
IUPAC Name 2-((tert-butoxycarbonyl)amino)-2-(3,4-difluorophenyl)acetic acidDeduced
Appearance Typically a white to off-white powder[8] (by analogy)
Solubility Good solubility in organic solvents (DCM, DMF, Ethyl Acetate, Methanol); limited solubility in water.[11][12]
Storage Store at 0-8°C for long-term stability.[7]

Spectroscopic Profile:

  • ¹H NMR: Expected signals would include the characteristic singlet for the nine protons of the tert-butyl group (~1.4 ppm), a singlet for the α-proton, signals for the aromatic protons in the 7.0-7.5 ppm region showing complex splitting patterns due to fluorine coupling, and a broad singlet for the NH proton.

  • ¹³C NMR: Key signals would include the quaternary carbon and methyl carbons of the Boc group, the α-carbon, and aromatic carbons exhibiting C-F coupling.

  • ¹⁹F NMR: Two distinct signals are expected for the fluorine atoms at the 3- and 4-positions of the phenyl ring.

Synthesis, Reactivity, and Handling

The synthesis and use of Boc-3,4-difluorophenylglycine involve a logical workflow encompassing the creation of the core amino acid, its protection, and its subsequent deprotection after incorporation into a target molecule.

Synthesis of the 3,4-Difluorophenylglycine Core

A common and efficient method for synthesizing α-aryl amino acids is the Strecker synthesis. This pathway is advantageous due to the availability of the starting aldehyde and the straightforward reaction sequence.

Experimental Protocol: Strecker Synthesis

  • Step 1: Imine Formation: To a solution of 3,4-difluorobenzaldehyde in methanol, add an equimolar amount of ammonium chloride followed by sodium cyanide. Stir the reaction at room temperature for 24 hours. The aldehyde reacts with ammonia (from ammonium chloride) to form an imine, which is then attacked by the cyanide ion to form an α-aminonitrile.

  • Step 2: Nitrile Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture. Heat the mixture under reflux for 4-6 hours. This step hydrolyzes the nitrile group to a carboxylic acid, yielding the racemic 3,4-difluorophenylglycine hydrochloride salt.

  • Step 3: Isolation: After cooling, the crude amino acid can be precipitated by adjusting the pH to its isoelectric point (near neutral) with a base like sodium hydroxide. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum.

Strecker Synthesis Workflow start 3,4-Difluorobenzaldehyde reagents1 + NH4Cl + NaCN start->reagents1 aminonitrile α-Aminonitrile Intermediate reagents1->aminonitrile reagents2 + Conc. HCl (Hydrolysis) aminonitrile->reagents2 end_product 3,4-Difluorophenylglycine (Racemic) reagents2->end_product

Fig 1. Strecker synthesis of the amino acid core.
N-Terminal Boc Protection

The Boc group is the most common acid-labile α-amino protecting group used in peptide chemistry.[10] Its introduction is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Boc Protection

  • Dissolution: Suspend the 3,4-difluorophenylglycine in a 1:1 mixture of dioxane and water.

  • Basification: Cool the mixture in an ice bath and adjust the pH to ~9-10 with a suitable base, such as sodium hydroxide or triethylamine. This deprotonates the amino group, rendering it nucleophilic.[]

  • Boc₂O Addition: Add a slight excess (1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O) dissolved in dioxane.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Maintain the pH in the basic range.

  • Workup: Once the reaction is complete (monitored by TLC), acidify the aqueous solution with a cold acid solution (e.g., 1N HCl or citric acid) to a pH of ~2-3.[13]

  • Extraction and Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-3,4-difluorophenylglycine.

Boc Protection Workflow start 3,4-Difluorophenylglycine reagents + Boc₂O + Base (e.g., TEA) start->reagents product Boc-3,4-difluorophenylglycine reagents->product

Fig 2. N-terminal protection with Boc anhydride.
Chemical Stability and Deprotection

The Boc group is valued for its stability under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic transformations.[][11] Its primary reactivity is its clean removal under acidic conditions.

Experimental Protocol: Boc Deprotection

  • Reagent Preparation: Prepare a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Deprotection Reaction: Dissolve the Boc-protected peptide or compound in the TFA/DCM solution.

  • Incubation: Stir the reaction at room temperature for 30-60 minutes. The mechanism involves protonation of the carbamate, followed by the loss of the stable tert-butyl cation (which forms isobutylene) and carbon dioxide, liberating the free amine as a TFA salt.[11]

  • Isolation: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. The resulting amine TFA salt can be used directly in the next step or neutralized with a non-nucleophilic base.

Applications in Medicinal Chemistry and Drug Discovery

The true value of Boc-3,4-difluorophenylglycine lies in its application as a strategic building block to create molecules with enhanced therapeutic potential.

Incorporation into Peptides and Peptidomimetics

In solid-phase peptide synthesis (SPPS), Boc-3,4-difluorophenylglycine is activated and coupled to a resin-bound peptide chain. The difluorophenyl side chain offers several advantages:

  • Metabolic Stability: The fluorine atoms can shield adjacent bonds from enzymatic degradation, increasing the peptide's half-life.[14]

  • Conformational Rigidity: The direct attachment of the phenyl ring to the backbone restricts bond rotation, helping to lock the peptide into a specific, bioactive conformation. This can improve binding affinity and selectivity for the target receptor or enzyme.[8]

  • Modulated Binding: The electron-withdrawing nature of the fluorine atoms alters the aromatic ring's electronics, potentially leading to new, favorable interactions (e.g., dipole-dipole, orthogonal multipolar) within the target's binding pocket.[7]

Peptide Incorporation Workflow Resin Resin-Bound Peptide (Free N-Terminus) Coupling + Activating Agents (e.g., HBTU, DIC) Resin->Coupling AminoAcid Boc-3,4-difluorophenylglycine AminoAcid->Coupling Result Extended Peptide Chain with Difluoro-Phg Residue Coupling->Result Deprotection TFA/DCM (Boc Removal) Deprotection->Resin Next Cycle Result->Deprotection Next Cycle

Fig 3. Incorporation into a peptide via SPPS.
Therapeutic Areas and Potential

Derivatives of fluorinated amino acids are widely explored in various fields of drug discovery.[7][8] By analogy and extension, Boc-3,4-difluorophenylglycine is a valuable tool for designing:

  • Enzyme Inhibitors: The rigid and electronically distinct side chain can be optimized to fit precisely into an enzyme's active site.

  • Protein-Protein Interaction (PPI) Modulators: Peptidomimetics containing this residue can mimic key binding motifs (like α-helices or β-turns) to disrupt disease-relevant PPIs.[15]

  • Novel Therapeutics: Its properties are beneficial in developing drug candidates in areas such as oncology, neuropharmacology, and infectious diseases, where target specificity and metabolic stability are paramount.[8][14]

Conclusion

Boc-3,4-difluorophenylglycine is more than a standard chemical reagent; it is a specialized architectural element for molecular design. By providing a unique combination of conformational rigidity, electronic modulation, and synthetic versatility, it empowers researchers and drug developers to address long-standing challenges in creating potent, selective, and stable therapeutics. Its strategic application in peptidomimetics and other complex molecules will continue to drive innovation and contribute to the advancement of next-generation medicines.

References

  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem. 11

  • Chem-Impex. Boc-3,4-difluoro-L-phenylalanine. Chem-Impex. 7

  • BOC Sciences. BOC-Amino Acids. BOC Sciences.

  • PMC. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. National Center for Biotechnology Information. 12

  • Chem-Impex. Boc-3,4-difluoro-D-phenylalanine. Chem-Impex. 8

  • Chem-Impex. Boc-3,4-difluoro-DL-phénylalanine. Chem-Impex. 14

  • PMC. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. National Center for Biotechnology Information. 4

  • SciSpace. Amino Acid-Protecting Groups. SciSpace. 10

  • Sigma-Aldrich. BOC-ON. Sigma-Aldrich. 13

  • Fluorine in drug discovery: Role, design and case studies. Source Not Available.
  • PubMed. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. National Center for Biotechnology Information. 5

  • PMC. A grafted peptidomimetic for EGFR heterodimerization inhibition: implications in NSCLC models. National Center for Biotechnology Information. 15

  • MDPI. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI. 6

  • PMC. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. National Center for Biotechnology Information. 2

  • PMC. Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information. 3

Sources

Foundational

Molecular Weight, Formula, and Physicochemical Profiling of Boc-3,4-difluoro-Phg-OH: A Technical Guide for Peptide Engineering

As a Senior Application Scientist overseeing advanced peptide engineering and medicinal chemistry workflows, I frequently encounter the stereochemical and synthetic challenges associated with incorporating non-canonical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing advanced peptide engineering and medicinal chemistry workflows, I frequently encounter the stereochemical and synthetic challenges associated with incorporating non-canonical amino acids. Boc-3,4-difluoro-Phg-OH (N-Boc-3,4-difluorophenylglycine) is a highly specialized building block that sits at the intersection of conformational restriction and halogen-driven pharmacokinetics.

This whitepaper provides an in-depth technical analysis of Boc-3,4-difluoro-Phg-OH, detailing its core molecular parameters, the mechanistic rationale for its use in drug design, and field-proven experimental workflows for its successful incorporation via Solid-Phase Peptide Synthesis (SPPS).

Part 1: Core Molecular & Physicochemical Parameters

Before deploying any non-canonical amino acid into a synthetic pipeline, establishing its exact physicochemical profile is critical for calculating stoichiometric equivalents and predicting chromatographic behavior. The addition of the tert-butyloxycarbonyl (Boc) protecting group to the 3,4-difluorophenylglycine core yields a compound with the following validated parameters:

Table 1: Quantitative Molecular Profile of Boc-3,4-difluoro-Phg-OH
ParameterValueTechnical Significance
Chemical Formula

Defines the atomic composition for mass spectrometry.
Molecular Weight 287.26 g/mol Required for precise stoichiometric calculations during SPPS.
Monoisotopic Exact Mass 287.0969 DaCritical for high-resolution LC-MS (HRMS) validation.
Protecting Group tert-Butyloxycarbonyl (Boc)Enables acid-labile deprotection, preserving the

-stereocenter.
Appearance White to off-white powderIndicator of bulk purity prior to solvation.
Solubility Profile DMF, DCM, DMSO, MethanolEnsures compatibility with standard SPPS coupling solvents.

Part 2: Mechanistic Role in Drug Design (E-E-A-T Rationale)

The selection of Boc-3,4-difluoro-Phg-OH over standard aliphatic amino acids is driven by three distinct structural mechanisms that directly influence the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a peptide drug candidate.

  • The 3,4-Difluorophenyl Group (Metabolic Stability & Lipophilicity): Fluorine is the most electronegative element. Substituting hydrogen with fluorine at the 3 and 4 positions of the phenyl ring significantly enhances the lipophilicity (LogP) of the peptide, improving membrane permeability. Furthermore, these fluorine atoms block primary sites of cytochrome P450-mediated oxidation, thereby extending the in vivo half-life of the therapeutic[1].

  • The Phenylglycine Core (Conformational Rigidity): Unlike phenylalanine, which has a methylene spacer, the phenyl ring in phenylglycine is attached directly to the

    
    -carbon. This introduces severe steric hindrance that restricts the 
    
    
    
    and
    
    
    dihedral angles of the peptide backbone, locking the peptide into a bioactive conformation and increasing target binding affinity.
  • The Boc Protecting Group (Stereochemical Preservation): Phenylglycine derivatives are notoriously prone to base-catalyzed racemization (epimerization) at the

    
    -carbon. The electron-withdrawing phenyl ring stabilizes the intermediate carbanion formed when a base abstracts the 
    
    
    
    -proton. Standard Fmoc-SPPS relies on repetitive exposure to 20% piperidine (a secondary amine base), which heavily degrades the stereochemical integrity of phenylglycine[2]. By utilizing Boc-SPPS, we rely on acidic deprotection (50% TFA), completely bypassing the basic conditions that trigger epimerization.

Rationale Boc Boc Protecting Group (Orthogonal Synthesis) Target Peptide Drug Candidate (Enhanced PK/PD Profile) Boc->Target Enables Boc-SPPS Prevents Epimerization Phg Phenylglycine Core (Conformational Rigidity) Phg->Target Restricts phi/psi angles F2 3,4-Difluoro Substitution (Metabolic Stability) F2->Target Halogen bonding Blocks CYP450

Fig 1: Structural rationale for incorporating Boc-3,4-difluoro-Phg-OH in peptide drug design.

Part 3: Experimental Workflows: Synthesis & Incorporation

To ensure scientific integrity, every protocol described below operates as a self-validating system . The causality behind each reagent choice is explicitly defined to prevent the common pitfalls associated with sterically hindered, epimerization-prone amino acids.

Table 2: SPPS Strategy Comparison for Phenylglycine Derivatives
ParameterFmoc-SPPSBoc-SPPS (Recommended)
Deprotection Reagent 20% Piperidine in DMF (Base)50% TFA in DCM (Acid)
Risk of Epimerization High (Base-catalyzed carbanion formation)Low (Acidic conditions preserve stereocenter)
Cleavage Reagent 95% TFA + ScavengersAnhydrous HF + Scavengers
Workflow 1: Boc-SPPS Coupling Protocol

Because of the steric bulk of the phenylglycine core, standard coupling reagents like HBTU often result in incomplete amide bond formation and promote oxazolone-driven racemization. We utilize DEPBT or COMU to mitigate this.

  • Resin Swelling: Swell the peptide-resin (e.g., PAM resin) in Dichloromethane (DCM) for 20 minutes to maximize the accessibility of the reactive sites.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 1 × 5 min, followed by 1 × 20 min.

    • Causality: TFA removes the N-terminal Boc group via an acid-catalyzed mechanism, avoiding the base-catalyzed epimerization typical of Fmoc strategies[2].

  • Neutralization: Wash the resin with DCM (3×), then neutralize with 5% N,N-Diisopropylethylamine (DIPEA) in DCM for 2 × 3 min.

  • Activation & Coupling:

    • Dissolve 3.0 equivalents of Boc-3,4-difluoro-Phg-OH and 3.0 eq of DEPBT in a minimal volume of DMF.

    • Add 6.0 eq of DIPEA (or TMP for milder basicity) to the amino acid solution.

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

    • Causality: DEPBT is specifically selected because it minimizes oxazolone formation, a secondary pathway for racemization during the activation of phenylglycine derivatives[2].

  • Self-Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test. A colorless bead indicates successful coupling. A blue bead indicates unreacted amines, necessitating a secondary coupling cycle.

Workflow 2: Anhydrous HF Cleavage

Boc-SPPS requires specialized handling for the final cleavage step, utilizing anhydrous Hydrogen Fluoride (HF)[3].

  • Preparation: Transfer the dried, fully synthesized peptide-resin to a specialized Teflon HF cleavage apparatus.

  • Scavenger Addition: Add p-cresol and p-thiocresol (typically 5-10% v/v).

    • Causality: Scavengers are critical to quench highly reactive tert-butyl and benzyl carbocations generated during global deprotection, preventing the irreversible alkylation of the peptide backbone[3].

  • HF Condensation: Cool the reaction vessel using a liquid nitrogen/ethanol bath (-78°C) and condense anhydrous HF gas into the vessel (approx. 10 mL per gram of resin).

  • Cleavage Reaction: Stir the mixture at 0°C for 45–60 minutes.

  • Isolation: Evaporate the HF under a vacuum stream. Precipitate the crude peptide using cold diethyl ether and isolate via centrifugation.

Workflow Step1 Resin Swelling (DCM/DMF) Step2 Boc Deprotection (50% TFA in DCM) Step1->Step2 Step3 Phg Coupling (DEPBT/DIPEA) Step2->Step3 Step4 Washing & Capping (DMF/DCM) Step3->Step4 Step5 HF Cleavage (Anhydrous HF) Step4->Step5

Fig 2: Step-by-step Boc-SPPS workflow for coupling sterically hindered phenylglycine derivatives.

Part 4: Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized peptide, the downstream analytical pipeline must confirm both the structural identity and the stereochemical purity of the sequence containing the 3,4-difluoro-Phg residue.

  • Chiral LC-MS: To ensure the

    
    -stereocenter of the Phg residue was not inverted during coupling, perform Chiral LC-MS using a gradient of Water/Acetonitrile with 0.1% Formic Acid on a chiral stationary phase. The presence of a single sharp peak confirms the absence of diastereomeric impurities. The extracted ion chromatogram should yield an exact mass matching the theoretical calculation (incorporating the 287.0969 Da addition minus water).
    
  • 
    F-NMR Spectroscopy:  Fluorine NMR serves as an excellent orthogonal validation tool. The 3,4-difluoro signature will present as distinct, highly sensitive multiplets, definitively confirming the successful incorporation and structural integrity of the fluorinated moiety without interference from the standard peptide backbone.
    

References

  • Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 1-23.[Link]

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(25), 2325-2329.[Link]

  • Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10(7), 1067-1083.[Link]

Sources

Exploratory

synthesis pathways for a-(Boc-amino)-3,4-difluorobenzeneacetic acid

Synthesis Pathways for -(Boc-amino)-3,4-difluorobenzeneacetic Acid: A Comprehensive Technical Guide Introduction & Strategic Importance In modern drug discovery and peptidomimetic design, the incorporation of non-natural...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Pathways for -(Boc-amino)-3,4-difluorobenzeneacetic Acid: A Comprehensive Technical Guide

Introduction & Strategic Importance

In modern drug discovery and peptidomimetic design, the incorporation of non-natural amino acids (NNAAs) is a critical strategy for improving metabolic stability, modulating lipophilicity, and enhancing target binding affinity.


-(Boc-amino)-3,4-difluorobenzeneacetic acid—commonly referred to as Boc-3,4-difluorophenylglycine  (Boc-3,4-diF-Phg-OH)—is a highly sought-after building block[1].

The di-fluoro substitution on the phenyl ring at the 3 and 4 positions significantly lowers the pKa of the adjacent protons, increases the overall lipophilicity of the molecule, and provides a steric/electronic shield against oxidative degradation by cytochrome P450 enzymes. The tert-butyloxycarbonyl (Boc) protecting group ensures orthogonal compatibility for Solid-Phase Peptide Synthesis (SPPS)[2]. Because biological targets are inherently chiral, accessing the enantiopure (usually S- or L-) form of this amino acid is paramount.

This guide details three distinct, field-proven synthetic pathways to access Boc-3,4-diF-Phg-OH, explaining the mechanistic causality behind each experimental choice and providing self-validating protocols.

Pathway A: Asymmetric Strecker Synthesis via Ellman’s Auxiliary (The Gold Standard)

Causality & Mechanism

The asymmetric Strecker reaction utilizing Ellman’s chiral sulfinamide is the most reliable method for synthesizing enantiopure


-arylglycines on a discovery scale[3].
  • Why Ellman's Auxiliary? Condensation of 3,4-difluorobenzaldehyde with

    
    -(+)-tert-butanesulfinamide forms a chiral sulfinyl imine. The bulky tert-butyl group effectively blocks one face of the imine, directing the subsequent nucleophilic attack of cyanide to a single diastereomeric face.
    
  • Why Ti(OEt)₄? Titanium(IV) ethoxide is employed as both a water scavenger to drive imine formation to completion and a mild Lewis acid to activate the carbonyl carbon without prematurely decomposing the sulfinamide.

  • Why TMSCN at -78°C? Trimethylsilyl cyanide (TMSCN) is highly soluble in organic solvents and allows for a homogeneous reaction at cryogenic temperatures, ensuring maximum kinetic control and high diastereomeric ratios (dr > 98:2).

Workflow Visualization

AsymmetricStrecker A 3,4-Difluorobenzaldehyde B Chiral Sulfinyl Imine A->B (R)-t-BuSONH2, Ti(OEt)4 THF, r.t. C Diastereomeric Aminonitrile B->C TMSCN, -78°C Stereoselective Addition D Chiral Amino Acid (HCl salt) C->D 6M HCl, Reflux Hydrolysis & Deprotection E Boc-3,4-Difluorophenylglycine D->E Boc2O, NaOH Dioxane/H2O

Workflow of Asymmetric Strecker Synthesis using Ellman's Auxiliary.

Self-Validating Protocol
  • Imine Formation: Dissolve 3,4-difluorobenzaldehyde (1.0 eq) and

    
    -(+)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) dropwise. Stir at room temperature for 12 hours.
    
    • In-Process Control (IPC): TLC (Hexanes/EtOAc 4:1) to confirm complete consumption of the aldehyde.

  • Stereoselective Cyanation: Cool the reaction mixture to -78°C. Add TMSCN (1.5 eq) dropwise. Stir for 4 hours, then slowly warm to room temperature. Quench with saturated aqueous NH₄Cl.

    • IPC: ¹⁹F NMR of the crude mixture. The highly sensitive fluorine environment will display distinct peaks for any diastereomeric impurities, validating the dr.

  • Hydrolysis & Deprotection: Isolate the aminonitrile and suspend in 6M HCl. Reflux at 100°C for 12 hours. This step concurrently cleaves the chiral auxiliary and hydrolyzes the nitrile to a carboxylic acid[3].

    • IPC: LC-MS to confirm the mass of the free

      
      -3,4-difluorophenylglycine.
      
  • Boc Protection: Dissolve the resulting amino acid hydrochloride salt in a 1:1 mixture of 1M NaOH and 1,4-dioxane. Cool to 0°C and add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir for 12 hours at room temperature. Acidify to pH 2-3 with 1M KHSO₄ and extract with EtOAc.

Pathway B: Racemic Strecker & Enzymatic Resolution (Scalable Approach)

Causality & Mechanism

While Ellman's auxiliary is elegant, it is cost-prohibitive for multi-kilogram manufacturing. A highly scalable alternative is the classical Strecker synthesis to produce a racemic mixture, followed by enzymatic resolution.

  • Why Acylase I? Acylase I (typically sourced from Aspergillus melleus) is highly stereospecific. It hydrolyzes the amide bond of N-acetyl-L-amino acids but leaves the D-enantiomer completely untouched. This allows for a simple liquid-liquid extraction separation based on solubility (the free L-amino acid is water-soluble, while the D-N-acetyl derivative remains organic-soluble).

Workflow Visualization

EnzymaticResolution A Racemic 3,4-diF-Phg B N-Acetyl-DL-3,4-diF-Phg A->B Ac2O, NaOH C Enzymatic Resolution (Acylase I) B->C pH 7.5, 37°C D L-3,4-diF-Phg (Aqueous Phase) C->D Hydrolysis of L-enantiomer E D-N-Acetyl-3,4-diF-Phg (Organic Phase) C->E Unreacted D-enantiomer F Boc-L-3,4-diF-Phg D->F Boc2O, NaOH

Enzymatic resolution workflow for racemic 3,4-difluorophenylglycine.

Self-Validating Protocol
  • Racemic Strecker: React 3,4-difluorobenzaldehyde with NaCN and NH₄Cl in aqueous ammonia to form the racemic aminonitrile, followed by 6M HCl reflux to yield DL-3,4-difluorophenylglycine.

  • Acetylation: Dissolve the racemic amino acid in 2M NaOH. Add acetic anhydride (Ac₂O, 1.5 eq) dropwise at 0°C. Acidify and filter the precipitated N-acetyl-DL-3,4-difluorophenylglycine.

  • Enzymatic Resolution: Suspend the N-acetyl derivative in a phosphate buffer (pH 7.5). Add Acylase I and incubate at 37°C for 48 hours.

    • IPC: Chiral HPLC of the reaction aliquots to monitor the disappearance of the L-N-acetyl peak and the appearance of the free L-amino acid.

  • Separation: Acidify the mixture to pH 2. Extract with EtOAc. The unreacted D-N-acetyl enantiomer moves to the organic layer, while the desired L-3,4-difluorophenylglycine remains in the aqueous layer.

  • Boc Protection: Adjust the aqueous layer to pH 9 with NaOH, add dioxane and Boc₂O, and proceed as described in Pathway A.

Pathway C: Petasis Borono-Mannich Reaction (Cyanide-Free Alternative)

Causality & Mechanism

The Petasis reaction is a powerful multicomponent coupling of an amine, an aldehyde (glyoxylic acid), and a boronic acid[4][5].

  • Why the Petasis Reaction? It completely avoids the use of highly toxic cyanide reagents (NaCN/TMSCN), making it an environmentally benign and safer alternative.

  • Mechanism: Glyoxylic acid condenses with a chiral amine (e.g.,

    
    -phenylglycinol) to form an iminium ion. The adjacent hydroxyl group of the glyoxylic acid coordinates with 3,4-difluorophenylboronic acid to form a tetrahedral "ate" complex. This complex facilitates a highly stereoselective intramolecular transfer of the aryl group to the iminium carbon[6].
    
Self-Validating Protocol
  • Multicomponent Coupling: Combine glyoxylic acid monohydrate (1.0 eq),

    
    -phenylglycinol (1.0 eq), and 3,4-difluorophenylboronic acid (1.2 eq) in DCM or ethanol. Stir at room temperature for 24 hours.
    
    • IPC: LC-MS to verify the formation of the diastereomeric amino alcohol intermediate.

  • Hydrogenolytic Cleavage: Dissolve the intermediate in methanol. Add Pearlman's catalyst (Pd(OH)₂/C) and stir under a hydrogen atmosphere (50 psi) to cleave the chiral auxiliary, yielding the free amino acid.

  • Boc Protection: Protect the resulting amino acid using standard Boc₂O conditions.

    • Final Validation: Optical rotation

      
       and Chiral HPLC against a known reference standard to confirm ee > 99%.
      

Quantitative Data & Comparative Analysis

The selection of the synthesis pathway depends heavily on the project phase (discovery vs. process chemistry) and available infrastructure. The table below summarizes the critical metrics for each pathway.

MetricPathway A (Asymmetric Strecker)Pathway B (Enzymatic Resolution)Pathway C (Petasis Reaction)
Overall Yield (from Aldehyde) 45 - 55%35 - 40% (max 50% theoretical)40 - 50%
Enantiomeric Excess (ee) > 98%> 99%90 - 95%
Scalability Moderate (Discovery/Pre-clinical)High (Process/Manufacturing)Moderate
Toxicity / Hazards High (TMSCN, highly toxic)High (NaCN used in step 1)Low (Cyanide-free)
Primary Cost Driver Ellman's SulfinamideAcylase I Enzyme3,4-Difluorophenylboronic acid

References

  • PubChem Compound Summary for CID 2737052, 3,4-Difluorophenylglycine. National Center for Biotechnology Information. Source: PubChem URL:[Link]

  • New compounds and pharmaceutical use thereof in the treatment of cancer. Patent WO2017194627A1 (Details the use of fluorinated phenylglycines in solid-phase peptide synthesis).
  • Asymmetric Strecker Synthesis of

    
    -Arylglycines. The Journal of Organic Chemistry, 2011, 76(15), 6038–6047. (Core methodology for Ellman's auxiliary Strecker synthesis).
    Source: ACS Publications
    URL:[Link]
    
  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 2010, 110(10), 6169–6193. (Comprehensive mechanistic overview of the Petasis Borono-Mannich reaction). Source: PubMed Central (PMC) / ACS URL:[Link]

  • Palladium-catalyzed enantioselective three-component synthesis of

    
    -arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates. Beilstein Journal of Organic Chemistry, 2023.
    Source: Beilstein Journals
    URL:[Link]
    

Sources

Foundational

Engineering Physicochemical Properties in Drug Design: A Technical Guide to Fluorinated Phenylglycine Derivatives

Executive Summary Phenylglycine is a non-proteinogenic -amino acid that serves as a foundational structural motif in numerous therapeutics, most notably glycopeptide antibiotics (GPAs). However, native phenylglycine resi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylglycine is a non-proteinogenic


-amino acid that serves as a foundational structural motif in numerous therapeutics, most notably glycopeptide antibiotics (GPAs). However, native phenylglycine residues frequently exhibit suboptimal pharmacokinetic (PK) properties, including rapid metabolic degradation and limited membrane permeability. As a Senior Application Scientist, I have observed that the strategic incorporation of fluorine—either on the aromatic ring or at the 

-position—acts as a transformative lever in medicinal chemistry. This whitepaper details the mechanistic causality behind fluorination, provides self-validating experimental protocols for physicochemical profiling, and explores the downstream impacts on drug development.

The Strategic Role of Fluorine in Phenylglycine Scaffolds

The introduction of fluorine into the phenylglycine architecture is not merely a steric substitution; it fundamentally rewrites the electronic landscape of the molecule. This modification is driven by three primary mechanistic pillars:

  • pKa Attenuation via Inductive Effects: Fluorine's extreme electronegativity exerts a profound inductive pull (-I) through the

    
    -bond network. In 
    
    
    
    -fluoroalkylated amino acids, this effect predictably depresses the basicity of the adjacent primary amine by approximately 1.6
    
    
    units per fluorine atom [1]. By lowering the amine
    
    
    closer to physiological pH (7.4), a significantly larger fraction of the drug remains un-ionized, directly enhancing passive transcellular permeability.
  • Lipophilicity and "Polar Hydrophobicity": While the C-F bond is highly polarized, fluorine's tightly held valence electrons result in remarkably low polarizability. This creates a phenomenon known as "polar hydrophobicity," which simultaneously improves lipid solubility and metabolic stability without drastically inflating the overall molecular weight or generic lipophilicity [2].

  • Conformational Pre-organization: Fluorine dictates the preferred conformation of the phenylglycine backbone via stereoelectronic interactions. The fluorine-amide gauche effect and local dipole-dipole repulsions restrict the rotational freedom of the side chain. This pre-organization reduces the entropic penalty incurred upon target binding, thereby increasing thermodynamic affinity [3].

Quantitative Impact on Physicochemical Properties

To illustrate the magnitude of these electronic effects, the table below summarizes the typical physicochemical shifts observed when transitioning from native L-phenylglycine to its fluorinated derivatives.

DerivativeAmine

Carboxylic


Primary Physicochemical Shift
L-Phenylglycine 9.01.8-1.5Baseline reference.
4-Fluoro-L-phenylglycine 8.71.7-0.8Moderate lipophilicity increase; slight

drop.

-Trifluoromethyl-phenylglycine
4.5< 1.0+1.2Massive amine

depression; high permeability.

Workflow of Physicochemical Optimization

The logical progression from synthetic fluorination to pharmacological optimization follows a strict mechanistic pathway.

G Fluorination Fluorine Substitution on Phenylglycine Inductive Strong Inductive Effect (-I) Fluorination->Inductive Lipophilic Polar Hydrophobicity (C-F Bonds) Fluorination->Lipophilic Steric Conformational Control (Gauche/Dipole) Fluorination->Steric pKa Lower Amine pKa (Increased Unionized %) Inductive->pKa LogD Increased LogD_7.4 (Higher Permeability) Lipophilic->LogD Binding Pre-organized Rotamers (Higher Affinity) Steric->Binding Outcome Optimized PK/PD Profile (e.g., GPA Antibiotics) pKa->Outcome LogD->Outcome Binding->Outcome

Fig 1: Physicochemical workflow mapping fluorine substitution to PK/PD optimization.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the measurement of these modified properties must rely on self-validating analytical systems. Below are the field-proven methodologies used to profile fluorinated phenylglycine derivatives.

Protocol 1: High-Throughput Determination via Cosolvent Potentiometric Titration
  • Causality & Logic: Direct aqueous titration of highly fluorinated amino acids frequently fails due to precipitation at the isoelectric point (pI). By utilizing a Methanol-Water cosolvent system, we maintain thermodynamic homogeneity. The Yasuda-Shedlovsky extrapolation is then applied to mathematically eliminate the cosolvent effect, yielding the true aqueous

    
    . The linearity of this extrapolation serves as our internal validation metric; an 
    
    
    
    indicates aggregation or electrode failure, prompting immediate assay rejection.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using Gran's method in 0.15 M KCl. This converts raw pH readings to precise hydrogen ion concentrations (

    
    ), ensuring accurate activity coefficients.
    
  • Sample Preparation: Dissolve 2-3 mg of the fluorinated phenylglycine derivative in 50 mL of varying Methanol/Water mixtures (e.g., 30%, 40%, 50%, 60% w/w MeOH), all containing 0.15 M KCl as the background electrolyte.

  • Titration: Titrate the solutions with standardized 0.5 M KOH under a continuous inert argon sparge at

    
     to prevent 
    
    
    
    absorption.
  • Data Processing: Calculate the apparent

    
     (
    
    
    
    ) for each cosolvent ratio using the Bjerrum formation function.
  • Self-Validation & Extrapolation: Plot

    
     against the inverse dielectric constant (
    
    
    
    ) of the respective solvent mixtures. Verify that the linear regression yields
    
    
    . The y-intercept of this plot represents the true, extrapolated aqueous
    
    
    .
Protocol 2: Determination via LC-MS Shake-Flask Method
  • Causality & Logic: Fluorination significantly alters the partition coefficient. Traditional UV-based shake-flask methods are vulnerable to UV-absorbing trace impurities synthesized alongside the derivative. Liquid Chromatography-Mass Spectrometry (LC-MS) provides mass-to-charge (

    
    ) specific quantification, acting as a self-validating filter that isolates the target analyte's signal from background synthetic noise.
    

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. This ensures mutual saturation, preventing volumetric shifts during the actual partitioning experiment.

  • Analyte Spiking: Dissolve the fluorinated phenylglycine derivative in the pre-saturated PBS phase to a target concentration of

    
    .
    
  • Partitioning: Add an equal volume of pre-saturated n-octanol to the aqueous sample in a silanized glass vial. Silanization is critical to prevent the non-specific binding of highly lipophilic fluorinated compounds to the glass walls.

  • Equilibration: Shake the vials at 300 rpm for 60 minutes at

    
    . Follow this with centrifugation at 3000 x g for 15 minutes to achieve complete, crisp phase separation.
    
  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute the octanol phase in methanol to match the solvent strength of the LC-MS mobile phase, preventing peak distortion.

  • Calculation: Quantify the peak areas using LC-MS in Multiple Reaction Monitoring (MRM) mode. Calculate the distribution coefficient as:

    
    , where 
    
    
    
    is the dilution factor.

Applications in Advanced Therapeutics

The translation of these physicochemical properties into clinical efficacy is best exemplified in the field of antimicrobial resistance. Recent breakthroughs have successfully incorporated fluorinated phenylglycine (F-Phg) residues into glycopeptide antibiotics (GPAs) via mutasynthesis [4].

In native GPAs like vancomycin, the phenylglycine residues are critical for the structural rigidity required to bind the bacterial cell wall precursor (D-Ala-D-Ala). By hijacking the non-ribosomal peptide synthetase (NRPS) machinery to accept F-Phg, researchers can generate novel GPA derivatives. The altered


 and enhanced lipophilicity of these fluorinated variants provide a strategic pathway to overcome existing resistance mechanisms, improve tissue distribution, and shield the peptide backbone from proteolytic degradation[4].

References

  • Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues Source: RSC Chemical Biology (2024) URL:[Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: MDPI Molecules (2023) URL:[Link]

  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids Source: ChemRxiv / Chemistry Europe (2023) URL:[Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: MDPI Molecules (2024) URL:[Link]

Sources

Exploratory

A Senior Application Scientist’s Guide to Boc-3,4-difluorophenylglycine and Phenylalanine Analogs: A Comparative Analysis for Drug Discovery and Peptide Chemistry

Introduction: Beyond Nature's Alphabet In the landscape of modern drug discovery and chemical biology, the twenty canonical amino acids represent a starting point, not a limitation. The synthesis and application of unnat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Nature's Alphabet

In the landscape of modern drug discovery and chemical biology, the twenty canonical amino acids represent a starting point, not a limitation. The synthesis and application of unnatural amino acids (UAAs) have become indispensable tools, allowing scientists to precisely modulate the properties of peptides and small molecule therapeutics.[1][] Phenylalanine, with its versatile aromatic side chain, has been a particularly fertile scaffold for modification. By altering the phenyl ring, researchers can fine-tune parameters crucial for therapeutic success.

This guide provides an in-depth technical exploration of a specific class of phenylalanine analogs: fluorinated derivatives. We will focus on Boc-3,4-difluorophenylglycine, comparing it with native phenylalanine and other key analogs. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the strategic rationale behind choosing such a building block, the profound impact of its unique chemical features, and the practical methodologies for its application and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of fluorination to overcome common challenges in therapeutic design.

The Fluorine Factor: A Subtle Change with Profound Consequences

The strategic substitution of hydrogen with fluorine is one of the most powerful tools in medicinal chemistry.[3] Despite its minimal steric footprint—fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å)—its extreme electronegativity (4.0 on the Pauling scale) imparts a suite of unique properties to an organic molecule.[4] Understanding these effects is critical to appreciating the value of compounds like Boc-3,4-difluorophenylglycine.

Key impacts of fluorination include:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic degradation by cytochrome P450 enzymes.[5] This can significantly increase a drug's half-life and bioavailability.[3]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the α-amino group of an amino acid. This change can alter a molecule's charge state at physiological pH, influencing its solubility, cell permeability, and receptor binding interactions.[6]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole interactions and weak C–F···H-C hydrogen bonds.[7] In some cases, it can form crucial interactions with receptor pockets, leading to a significant increase in binding affinity and potency.[8][9]

  • Conformational Control: The introduction of fluorine can create strong gauche effects and influence the torsional angles of a molecule's backbone or side chain. This provides a powerful method for locking a peptide or small molecule into a specific, biologically active conformation.[10][11]

  • Lipophilicity Tuning: While often assumed to increase lipophilicity, the effect of fluorine is complex. A single fluorine may have a minimal effect, while polyfluorination can create highly lipophilic or even "fluorous" domains, which can be exploited for specific delivery or purification strategies.[6][]

  • A Unique Spectroscopic Probe: The stable ¹⁹F isotope has a nuclear spin of ½ and is 100% abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Incorporating a fluorinated amino acid allows for site-specific monitoring of protein conformation, dynamics, and ligand binding without interference from other signals.[10][13]

Comparative Analysis: Boc-3,4-difluorophenylglycine vs. Key Phenylalanine Analogs

The choice of an analog is a strategic decision based on the desired modulation of properties. Boc-3,4-difluorophenylglycine is distinct not only from phenylalanine but also from its parent compound, phenylglycine, and other fluorinated isomers.

Structural Differences

The core difference lies in both the backbone and the ring substitution. Unlike phenylalanine which has a methylene bridge (an α-amino acid), phenylglycine has the amino group attached directly to the benzylic carbon. This seemingly small change significantly impacts conformational freedom. The addition of the Boc protecting group is a synthetic necessity for peptide synthesis, preventing unwanted polymerization.[14]

G cluster_0 L-Phenylalanine cluster_1 Boc-3,4-difluoro-L-phenylalanine cluster_2 4-Chloro-L-phenylalanine Phe Phe BocPhe BocPhe ClPhe ClPhe

Caption: Core structures of key phenylalanine analogs.

Physicochemical Properties: A Quantitative Comparison

The introduction of fluorine atoms directly and predictably alters key physicochemical parameters. The table below summarizes these differences, providing a basis for rational analog selection.

PropertyL-Phenylalanine3,4-DifluorophenylglycineBoc-3,4-difluoro-L-phenylalanine4-Fluoro-L-phenylalanine
Molecular Formula C₉H₁₁NO₂C₈H₇F₂NO₂C₁₄H₁₇F₂NO₄C₉H₁₀FNO₂
Molecular Weight ( g/mol ) 165.19187.14[15]301.29[16]183.18
XLogP3 -1.4-1.5[15]2.7[16]-1.2
Key Structural Feature Benzyl side chainDifluorophenyl directly on α-carbonBoc-protected amino, difluorophenylMonofluorinated benzyl side chain
Primary Impact Natural aromatic referenceConstrained conformation, altered electronicsSPPS-ready, lipophilic, stableSubtle electronic/metabolic modulation

Note: XLogP3 is a computed measure of lipophilicity. The significant increase for the Boc-protected version is due to the lipophilic tert-butyl group, which is removed during peptide synthesis.

The difluoro substitution pattern on the phenyl ring creates a strong dipole moment, significantly altering the electronic properties of the aromatic ring compared to both native phenylalanine and monofluorinated analogs.[17] This can dramatically change cation-π interactions, which are often crucial for receptor recognition.[3]

Applications in Research and Drug Development

The true value of Boc-3,4-difluorophenylglycine and its analogs is realized in their application.

Peptide and Peptidomimetic Synthesis

Incorporating UAAs is a cornerstone of modern peptide drug design, used to enhance stability, improve potency, and modulate selectivity.[11] Boc-3,4-difluorophenylglycine is designed for direct use in Solid-Phase Peptide Synthesis (SPPS), a method that builds peptides step-by-step on an insoluble resin support.[18][19] The Boc (tert-Butyloxycarbonyl) protecting group is stable under coupling conditions but is readily removed by moderate acid, typically trifluoroacetic acid (TFA), allowing for the sequential addition of the next amino acid in the chain.[14][20]

Drug Discovery Case Studies

Fluorinated amino acids are prevalent in marketed drugs. For example, Sitagliptin, a drug for type-2 diabetes, incorporates a trifluorophenylalanine derivative to achieve potent and selective inhibition of the DPP-4 enzyme.[4] The fluorine atoms are critical for establishing strong interactions within the enzyme's active site. Similarly, replacing hydrogen with fluorine in various drug candidates has been shown to block metabolic hotspots, improve cell permeability, and enhance target specificity.[9][21] The unique electronic and conformational profile of 3,4-difluorophenylglycine makes it a valuable building block for creating novel pharmacophores with improved drug-like properties.[22]

workflow cluster_synthesis Synthesis Phase cluster_cleavage Cleavage & Purification cluster_analysis Analysis & Characterization resin 1. Resin Preparation (e.g., Merrifield Resin) deprotect1 2. Boc Deprotection (50% TFA in DCM) resin->deprotect1 wash1 3. Neutralization & Washing (DIEA, DCM, DMF) deprotect1->wash1 couple 4. Coupling (Boc-3,4-difluorophenylglycine, HBTU/HOBt) wash1->couple wash2 5. Washing (DMF, DCM) couple->wash2 couple->wash2 Monitor completion (Kaiser Test) repeat 6. Repeat Cycle for Next Amino Acid wash2->repeat cleavage 7. Cleavage from Resin (HF or TFMSA) repeat->cleavage purify 8. Purification (RP-HPLC) ms 9. Mass Spectrometry (Verify Mass) purify->ms nmr 10. NMR Spectroscopy (Confirm Structure) purify->nmr

Sources

Foundational

SMILES string and InChI key for Boc-3,4-difluorophenylglycine

The following technical guide details the structural informatics, physicochemical properties, and experimental applications of Boc-3,4-difluorophenylglycine . Structural Informatics, Synthetic Utility, and Experimental P...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural informatics, physicochemical properties, and experimental applications of Boc-3,4-difluorophenylglycine .

Structural Informatics, Synthetic Utility, and Experimental Protocols[1]

Chemical Identity & Structural Informatics

Boc-3,4-difluorophenylglycine is a non-proteinogenic amino acid derivative.[1] It combines the steric constraints of phenylglycine (Phg) with the metabolic stability and electronic modulation provided by the 3,4-difluoro substitution pattern.[1]

Core Identifiers
PropertyData
Common Name Boc-3,4-difluorophenylglycine
Synonyms Boc-3,4-difluoro-Phg-OH; N-(tert-Butoxycarbonyl)-3,4-difluorophenylglycine
Chemical Formula C₁₃H₁₅F₂NO₄
Molecular Weight 287.26 g/mol
Stereochemistry Available as (R)-, (S)-, or Racemic (DL).[1][2][] Note: Drug development typically requires the enantiopure (S)- or (R)- form.
Digital Identifiers (SMILES & InChI)

The following strings are generated for the (S)-enantiomer (L-configuration), which is the most common analog for natural peptide mimicry.

SMILES (Isomeric - L-form):

SMILES (Canonical - No Stereochemistry):

InChI String (Predicted for L-form):

InChI Key (Predicted):

[1]

Scientific Context & Rationale

Why 3,4-Difluorophenylglycine?

In medicinal chemistry, this residue serves as a "bioisostere" with specific advantages over Phenylalanine (Phe) or Phenylglycine (Phg):

  • Metabolic Stability (The Fluorine Effect): The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol).[1] Substitution at the 3 and 4 positions of the phenyl ring blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, which typically attack the para-position of aromatic rings.

  • Electronic Modulation: The high electronegativity of the two fluorine atoms withdraws electron density from the aromatic ring (π-system).[1] This increases the acidity of the NH proton (via inductive effects) and alters the π-π stacking potential of the side chain, potentially improving binding affinity in hydrophobic pockets.[1]

  • Steric Constraint: Unlike Phenylalanine, Phenylglycine connects the aromatic ring directly to the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -carbon. This restricts the conformational freedom of the peptide backbone (
    
    
    
    and
    
    
    angles), forcing the peptide into specific secondary structures (e.g.,
    
    
    -turns).
Diagram: Structural Logic & Impact

The following diagram illustrates the functional zones of the molecule.

G cluster_0 Functional Impact Boc Boc Group (Protection) Alpha Alpha Carbon (Chiral Center) Boc->Alpha Protects Amine Phenyl Phenyl Ring (Scaffold) Alpha->Phenyl Direct Attachment (Rigidity) Carboxyl Carboxylic Acid (Reactive Site) Alpha->Carboxyl C-Terminus Fluoro 3,4-Difluoro (Metabolic Block) Phenyl->Fluoro Electronic Modulation

Caption: Functional decomposition of Boc-3,4-difluorophenylglycine showing the interplay between the protecting group, the rigid phenylglycine scaffold, and the fluorinated metabolic shield.[1]

Experimental Protocols

Handling & Stability
  • Storage: Store at +2°C to +8°C. Keep desiccated.

  • Solubility: Soluble in organic solvents (DCM, DMF, DMSO, MeOH).[1] Insoluble in water.[4]

  • Stability Warning: Phenylglycine derivatives are prone to racemization during activation due to the high acidity of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -proton (benzylic position).
    
Protocol: Coupling in Solid Phase Peptide Synthesis (SPPS)

Objective: Incorporate Boc-3,4-difluoro-Phg-OH into a peptide chain without racemization.

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1] Avoid HATU/DIEA if possible to minimize base-catalyzed racemization.[1]

  • Solvent: DMF (N,N-Dimethylformamide).[1]

  • Resin: Any standard SPPS resin (e.g., Wang, Rink Amide).[1]

Step-by-Step Workflow:

  • Resin Preparation: Swell the resin in DCM (20 min), then wash with DMF (3x).[1]

  • Activation (In Situ):

    • Dissolve 3.0 equivalents (eq) of Boc-3,4-difluoro-Phg-OH in minimal DMF.

    • Add 3.0 eq of Oxyma Pure .[1]

    • Add 3.0 eq of DIC .[1]

    • Critical: Pre-activate for only 1-2 minutes.[1] Long pre-activation increases racemization risk.

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate at room temperature for 45–60 minutes.

    • Note: Do not heat. Heat accelerates racemization of phenylglycines.

  • Washing: Drain and wash with DMF (3x) and DCM (3x).[1]

  • Monitoring: Perform a Kaiser test (ninhydrin) to ensure complete coupling (beads should remain colorless). If positive (blue), re-couple using fresh reagents.[1]

Analytical Verification (HPLC)

To verify the identity and purity of the compound or the synthesized peptide:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna, 5µm, 4.6 x 150mm).[1]

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 214 nm (amide bond) and 254 nm (aromatic ring).[1]

  • Expectation: The difluoro-phenyl group makes this compound more hydrophobic (higher retention time) than unsubstituted Phenylglycine.[1]

References

  • PubChem. 3,4-Difluorophenylglycine (Unprotected Core).[1] National Library of Medicine. Available at: [Link][1]

  • Zhou, P. et al. "Fluorine in Medicinal Chemistry: An Update."[1] Chemical Reviews, 2016. (Contextual grounding for metabolic stability of fluorinated aromatics).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of Boc-3,4-difluoro-Phg-OH into Bioactive Peptides

Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics The introduction of fluorine into peptide scaffolds represents a powerful strategy in modern medicinal chemistry to enhance the therapeutic po...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics

The introduction of fluorine into peptide scaffolds represents a powerful strategy in modern medicinal chemistry to enhance the therapeutic potential of bioactive peptides.[1] Unlike their non-fluorinated counterparts, fluorinated peptides often exhibit improved metabolic stability, enhanced binding affinity, and unique conformational properties.[2][3] The incorporation of non-canonical amino acids, such as the fluorinated phenylglycine derivative Boc-3,4-difluoro-Phg-OH, offers a refined tool to modulate the physicochemical and biological properties of peptide-based drug candidates.[4]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Boc-3,4-difluoro-Phg-OH into peptides using solid-phase peptide synthesis (SPPS). We will delve into the unique characteristics of this building block, provide step-by-step synthetic procedures, and discuss analytical characterization and troubleshooting, thereby equipping researchers with the knowledge to leverage this powerful tool in their drug discovery efforts.

Unique Properties of 3,4-difluorophenylglycine in Peptides

The phenylglycine (Phg) scaffold, where the amino group is directly attached to the benzylic carbon, imposes distinct conformational constraints on the peptide backbone compared to its phenylalanine (Phe) analog.[5] The addition of two fluorine atoms to the phenyl ring further modulates these properties:

  • Conformational Control: The rigid and sterically demanding nature of the phenylglycine side chain can induce specific secondary structures, such as β-turns, in the peptide chain.[5] The electron-withdrawing fluorine atoms can influence the electronic environment of the aromatic ring, potentially leading to stabilizing interactions with other residues.[1]

  • Metabolic Stability: The C-F bond is exceptionally strong, and fluorination of the aromatic ring can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the in vivo half-life of the peptide.[2]

  • Enhanced Binding Affinity: The difluoro-substitution can alter the electrostatic potential of the phenyl ring, potentially leading to more favorable interactions with target receptors or enzymes.[2]

  • ¹⁹F NMR Probe: The presence of fluorine provides a sensitive handle for non-invasive structural and functional studies using ¹⁹F NMR spectroscopy, allowing for the characterization of peptide conformation and binding events without the background noise of ¹H NMR.[6][7][8][9]

Core Synthesis Strategy: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Boc-3,4-difluoro-Phg-OH is best achieved using a Boc-based solid-phase peptide synthesis (SPPS) strategy. This approach is well-suited for handling sterically hindered amino acids and allows for the use of strong acids for final cleavage, which is often necessary for complex peptides.[10][11]

Below is a logical workflow for the synthesis of a peptide containing a 3,4-difluorophenylglycine residue.

spss_workflow cluster_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_dF_Phg Incorporation of Boc-3,4-difluoro-Phg-OH cluster_final Cleavage and Purification Resin Select Resin (e.g., PAM or Merrifield) Swell Swell Resin in DCM/DMF Resin->Swell Deprotection Boc Deprotection (TFA in DCM) Swell->Deprotection Start Synthesis Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Deprotection dF_Phg_Coupling Couple Boc-3,4-difluoro-Phg-OH (Use potent coupling reagent, e.g., HATU) (Extended coupling time) Wash->dF_Phg_Coupling At desired position Final_Deprotection Final Boc Deprotection Wash->Final_Deprotection Final Cycle dF_Phg_Coupling->Wash Continue cycles Cleavage Cleavage from Resin (e.g., HF or TFMSA) Final_Deprotection->Cleavage Precipitation Precipitate in cold ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze (MS, HPLC, ¹⁹F NMR) Purification->Analysis

Caption: Workflow for Boc-SPPS incorporating Boc-3,4-difluoro-Phg-OH.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis

This protocol outlines the manual Boc-SPPS for incorporating Boc-3,4-difluoro-Phg-OH.

Materials:

  • PAM or Merrifield resin

  • Boc-protected amino acids

  • Boc-3,4-difluoro-Phg-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU/HOBt or HATU

  • Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., p-cresol, anisole)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin (e.g., PAM resin, 0.1 mmol scale) in DCM for at least 30 minutes in a reaction vessel.[10]

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

  • Boc Deprotection:

    • Treat the resin with 30-50% TFA in DCM for 1-2 minutes.

    • Drain and repeat the treatment for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).[10]

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes.

    • Drain and repeat the treatment.

    • Wash the resin with DMF (5x).[10]

  • Standard Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test (will be negative for the N-terminal residue after proline).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Boc-3,4-difluoro-Phg-OH (Sterically Hindered Coupling):

    • Due to the α-substituted nature of phenylglycine, this coupling is sterically hindered and requires more potent activation and longer reaction times.[12][13]

    • Pre-activate Boc-3,4-difluoro-Phg-OH (3-4 equivalents) with HATU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 10-15 minutes.[14][15]

    • Add the activated solution to the resin and allow it to react for 4-6 hours, or overnight if necessary.

    • A double coupling (repeating the coupling step) may be necessary to ensure complete reaction.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 3-5 (or 6 for hindered residues) for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum.

    • Carefully perform the cleavage using anhydrous HF or TFMSA with appropriate scavengers. This step should only be performed by trained personnel in a properly equipped fume hood.[10]

    • After cleavage, precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether again.

    • Dry the crude peptide under vacuum.

Protocol 2: Peptide Purification and Analysis

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity and molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • If desired, perform ¹⁹F NMR on the purified peptide to confirm the incorporation of the fluorinated residue and to study its conformation.[6][7]

Data Presentation: Expected Analytical Results

AnalysisExpected ResultPurpose
Analytical RP-HPLC A single major peak with >95% purity.Purity assessment.
Mass Spectrometry Observed mass matches the calculated theoretical mass of the peptide containing the 3,4-difluorophenylglycine residue.Identity confirmation.
¹⁹F NMR A distinct signal or set of signals in the aromatic fluorine region, confirming the presence and electronic environment of the difluorophenyl group.Confirmation of incorporation and structural analysis.[9]

Troubleshooting and Scientific Rationale

The successful incorporation of sterically hindered amino acids like Boc-3,4-difluoro-Phg-OH hinges on driving the coupling reaction to completion.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions IncompleteCoupling Incomplete Coupling Detected (e.g., by MS of crude product) StericHindrance Steric Hindrance of Phg residue IncompleteCoupling->StericHindrance InsufficientActivation Insufficient Reagent Activation IncompleteCoupling->InsufficientActivation Aggregation Peptide Aggregation on Resin IncompleteCoupling->Aggregation PotentReagent Use more potent coupling reagent (HATU, HCTU) StericHindrance->PotentReagent DoubleCouple Perform a double coupling StericHindrance->DoubleCouple ExtendedTime Increase coupling reaction time StericHindrance->ExtendedTime InsufficientActivation->PotentReagent DisruptiveSolvents Use structure-disrupting solvents (e.g., NMP) Aggregation->DisruptiveSolvents HigherTemp Increase reaction temperature (use with caution) ExtendedTime->HigherTemp

Caption: Troubleshooting logic for incomplete coupling of Boc-3,4-difluoro-Phg-OH.

  • Causality of Incomplete Coupling: The α-carbon of phenylglycine is tetrasubstituted (H, NH-Boc, COOH, and the difluorophenyl ring), creating significant steric bulk around the reacting carboxyl group.[13] This slows down the rate of amide bond formation compared to proteinogenic amino acids.

  • Rationale for Potent Coupling Reagents: Uronium/aminium salt-based reagents like HATU and HBTU form highly reactive O-acylisourea intermediates, which are more effective at overcoming the high activation energy of sterically hindered couplings.[12][14] HATU is often preferred as it is less prone to racemization.

  • Self-Validation through Monitoring: While the Kaiser test is invaluable for primary amines, it is not reliable for the secondary amine of a newly coupled proline or for assessing the completion of a coupling onto a proline residue. Therefore, for sequences containing such residues, it is prudent to rely on a combination of extended reaction times, double coupling, and ultimately, mass spectrometry of the crude product to validate the synthesis protocol.

Conclusion

The incorporation of Boc-3,4-difluoro-Phg-OH into bioactive peptides is a technically demanding yet highly rewarding strategy for enhancing their therapeutic properties. By understanding the unique steric and electronic nature of this building block and employing optimized solid-phase synthesis protocols with potent coupling reagents, researchers can successfully synthesize novel fluorinated peptides. The resulting molecules are not only endowed with improved metabolic stability and potentially higher bioactivity but also feature a ¹⁹F NMR probe for detailed structural and interaction studies, paving the way for the development of next-generation peptide therapeutics.

References

  • Ulrich, A. S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. PubMed. Available at: [Link]

  • Ting, R., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC. Available at: [Link]

  • Mishra, A., et al. (2014). Conformational behavior of phenylglycines and hydroxyphenylglycines and non-planarity of phenyl rings. PubMed. Available at: [Link]

  • Afanasyev, P., et al. (2018). 19F‑Labeling of Peptides Revealing Long-Range NMR Distances in Fluid Membranes. ACS Publications. Available at: [Link]

  • Patel, K., et al. (2024). "Fluorine Effects" in Conformational Orchestration of α/β Hybrid Peptide with a 9-membered Pseudo β-Turn Motif. PubMed. Available at: [Link]

  • Holmgren, R. A., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]

  • Han, Y., & Kim, Y. A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Hanyang University. Available at: [Link]

  • Snee, M. F., et al. (n.d.). 19F NMR-tags for peptidyl prolyl conformation analysis. RSC Publishing. Available at: [Link]

  • Salwiczek, M. (n.d.). Fluoro-substituted prolines as structural labels for solid state 19F-NMR of polypeptides. KITopen. Available at: [Link]

  • Gerling, T., et al. (2022). Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Formation. ChemRxiv. Available at: [Link]

  • BuyersGuideChem. (n.d.). Boc-DL-Phg-OH | 3601-66-9. BuyersGuideChem. Available at: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Stegmann, E., et al. (2024). Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues. RSC Publishing. Available at: [Link]

  • Imperial College London. (n.d.). Experimental Procedures. The Royal Society of Chemistry. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). New Trends in Peptide Coupling Reagents. ResearchGate. Available at: [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. AAPPTEC. Available at: [Link]

Sources

Application

solvent selection for dissolving a-(Boc-amino)-3,4-difluorobenzeneacetic acid

An Application Scientist's Guide to Solvent Selection for α-(Boc-amino)-3,4-difluorobenzeneacetic Acid Abstract This technical note provides a comprehensive guide for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Solvent Selection for α-(Boc-amino)-3,4-difluorobenzeneacetic Acid

Abstract

This technical note provides a comprehensive guide for researchers, chemists, and drug development professionals on the rational selection of solvents for α-(Boc-amino)-3,4-difluorobenzeneacetic acid. This molecule, a valuable building block in medicinal chemistry, possesses a unique combination of functional groups that dictate its solubility behavior. This guide moves beyond simple trial-and-error by establishing a foundational understanding of the compound's physicochemical properties and applying established solubility principles. We present a systematic approach, including a theoretical framework, detailed experimental protocols for both qualitative and quantitative solubility determination, and data interpretation strategies to empower scientists to make informed decisions for applications ranging from reaction chemistry and purification to analytical characterization.

Introduction: The Critical Role of Solvent Selection

The choice of a solvent is a cornerstone of successful chemical synthesis, purification, and analysis. An appropriate solvent system ensures that reactants are in the proper phase for reaction, facilitates mass and heat transfer, and ultimately influences reaction rates, yields, and impurity profiles. For a complex molecule like α-(Boc-amino)-3,4-difluorobenzeneacetic acid, with its mixed polarity, selecting an optimal solvent is non-trivial. This guide provides the theoretical basis and practical methodologies to systematically identify suitable solvents, thereby accelerating process development and ensuring reproducibility.

Physicochemical Analysis of the Solute

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" is a fundamental concept, meaning that substances tend to dissolve in solvents with similar polarity.[1][2] Let's deconstruct the structure of α-(Boc-amino)-3,4-difluorobenzeneacetic acid to predict its behavior.

Chemical Structure:

Key Structural Features Influencing Solubility:

  • Carboxylic Acid (-COOH): This is a highly polar, protic group capable of strong hydrogen bonding (both as a donor and acceptor). This feature suggests solubility in polar protic solvents (e.g., alcohols) and aprotic polar solvents (e.g., DMSO, DMF). Its acidic nature also ensures solubility in aqueous basic solutions through the formation of a carboxylate salt.[3]

  • Boc-Protecting Group (-NH-Boc): The tert-butoxycarbonyl (Boc) group is sterically bulky and largely nonpolar or "greasy" due to the tert-butyl moiety.[][] However, the amide-like N-H bond provides a site for hydrogen bonding. This duality contributes to solubility in a broader range of solvents, including those of intermediate polarity like ethyl acetate and THF.[6]

  • 3,4-Difluorophenyl Ring: The benzene ring is inherently nonpolar. The two electron-withdrawing fluorine atoms introduce polarity to the ring system. Fluorinated aromatic compounds often exhibit unique solvation properties compared to their non-fluorinated analogs.[7]

This combination of a polar acidic head, a bulky nonpolar protecting group, and a moderately polar aromatic ring results in a molecule with balanced lipophilic and hydrophilic character, making a systematic screening approach essential.

A Systematic Approach to Solvent Screening

We recommend a two-tiered approach: a rapid qualitative assessment followed by a rigorous quantitative determination for promising candidates. The following workflow provides a logical decision-making process for initial solvent selection.

Solvent_Selection_Workflow A Analyze Solute Structure α-(Boc-amino)-3,4-difluorobenzeneacetic acid B Identify Key Functional Groups: - Carboxylic Acid (Polar, H-Bonding) - Boc Group (Nonpolar, Bulky) - Difluorophenyl Ring (Aromatic, Moderate Polarity) A->B C Hypothesize Solubility Based on 'Like Dissolves Like' B->C D High Polarity & H-Bonding (Carboxylic Acid Dominates) C->D E Intermediate Polarity (Whole Molecule Balance) C->E F Low Polarity (Nonpolar Groups Dominate) C->F G Reactive (Acid/Base) (Carboxylic Acid) C->G H Test Polar Protic Solvents: Methanol, Ethanol D->H I Test Polar Aprotic Solvents: DMSO, DMF, Acetonitrile D->I J Test Mid-Polar Aprotic Solvents: Ethyl Acetate, THF, Acetone, DCM E->J K Test Nonpolar Solvents: Toluene, Heptane/Hexane F->K L Test Aqueous Bases: 5% NaOH, 5% NaHCO3 G->L

Caption: Logical workflow for initial solvent selection based on molecular structure.

Experimental Protocols

Protocol 1: Rapid Qualitative Solubility Assessment

This protocol provides a quick, small-scale method to classify solvents.

Objective: To visually estimate solubility in a range of solvents at room temperature.

Materials:

  • α-(Boc-amino)-3,4-difluorobenzeneacetic acid

  • Small vials or test tubes (e.g., 1 dram)

  • Selection of solvents (see Table 1)

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 5-10 mg of the compound into a small, dry test tube.[8]

  • Add the selected solvent dropwise, starting with 0.2 mL.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.[2]

  • Visually inspect the sample for undissolved solid against a dark background.

  • If the solid has not dissolved, continue to add the solvent in 0.2 mL increments up to a total volume of 2 mL, vortexing for 60 seconds after each addition.

  • Record observations as "Soluble," "Partially Soluble," or "Insoluble" based on the definitions in the data table below.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.[1]

Objective: To accurately measure the solubility of the compound in a specific solvent at a controlled temperature.

Shake_Flask_Protocol cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid solute to a known volume of solvent in a sealed vial B Agitate at constant temperature (e.g., orbital shaker, 25°C) for 24-72 hours A->B C Ensure equilibrium is reached (undissolved solid remains) B->C D Allow solid to settle C->D E Centrifuge to pellet remaining solid D->E F Filter supernatant through a 0.45 µm PTFE syringe filter E->F G Prepare serial dilutions of the clear filtrate F->G H Analyze concentration using a calibrated HPLC method G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Caption: Workflow for the quantitative shake-flask solubility protocol.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of α-(Boc-amino)-3,4-difluorobenzeneacetic acid to a sealed vial containing a precisely known volume of the solvent. "Excess" means enough solid will remain undissolved at equilibrium.[1]

  • Equilibration: Place the sealed vial in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for 24-72 hours to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed until the excess solid has settled. To ensure complete removal of particulate matter, centrifuge the vial.[1]

  • Sample Collection: Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean analysis vial. This step is critical to separate the saturated solution from any undissolved solid.[1]

  • Quantification: Determine the concentration of the solute in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve generated from standards of known concentrations is required for accurate quantification.[1]

  • Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Data Recording and Interpretation

Systematic recording of observations is crucial. Use the following table to organize your findings from both qualitative and quantitative experiments.

Table 1: Solubility Profile of α-(Boc-amino)-3,4-difluorobenzeneacetic Acid

Solvent ClassSolventPolarity IndexQualitative Solubility (at RT)Quantitative Solubility (mg/mL at 25°C)Notes / Potential Use Case
Polar Protic MethanolHighSoluble[Quantitative Data]Reaction, HPLC Mobile Phase
EthanolHighSoluble[Quantitative Data]Reaction, Recrystallization
Polar Aprotic DMSOHighSoluble[Quantitative Data]NMR, Stock Solutions
DMFHighSoluble[Quantitative Data]Peptide Coupling Reactions
AcetonitrileHighModerately Soluble[Quantitative Data]HPLC, Reaction
Intermediate Aprotic Ethyl AcetateIntermediateModerately Soluble[Quantitative Data]Extraction, Recrystallization (good solvent)
THFIntermediateModerately Soluble[Quantitative Data]Reaction
AcetoneIntermediateModerately Soluble[Quantitative Data]General Purpose
Dichloromethane (DCM)IntermediateSparingly Soluble[Quantitative Data]Extraction
Nonpolar TolueneLowInsoluble[Quantitative Data]-
Heptane/HexaneLowInsoluble[Quantitative Data]Recrystallization (anti-solvent)
Aqueous Base 5% aq. NaHCO₃-Soluble (with reaction)N/AAcidic Workup/Extraction
  • Soluble: < 20 mg dissolves in 1 mL.

  • Moderately Soluble: 20-50 mg dissolves in 1 mL.

  • Sparingly Soluble: 50-100 mg dissolves in 1 mL.

  • Insoluble: > 100 mg required to dissolve in 1 mL.

Application-Specific Recommendations

  • For Chemical Reactions (e.g., Peptide Coupling): Polar aprotic solvents like DMF and Acetonitrile are excellent starting points. THF may also be suitable depending on the specific reaction conditions.

  • For Purification by Recrystallization: A binary solvent system is often ideal.[6] A good starting point would be to dissolve the compound in a minimal amount of a "good" solvent like hot Ethyl Acetate or Ethanol , followed by the slow, dropwise addition of a "poor" or "anti-solvent" like Heptane or Hexane until persistent cloudiness is observed.[6] Slow cooling should then yield crystals.

  • For Analytical Chemistry (e.g., HPLC): Acetonitrile and Methanol are common choices for the organic component of the mobile phase, typically mixed with acidified water.

  • For NMR Spectroscopy: Deuterated DMSO-d₆ or Methanol-d₄ are predicted to be excellent choices for complete dissolution.

References

  • General Experimental Protocol for Determining Solubility.
  • Procedure for Determining Solubility of Organic Compounds.
  • Purification of Boc-Protected Amino Acids by Recrystalliz
  • Solubility test for Organic Compounds.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Solubility of Organic Compounds.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Solvation of benzene derivatives in SC-CO2: a molecular dynamics study of fluorin
  • BOC-amino acids - BOC Sciences.
  • BOC-Amino Acids.
  • (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propionic acid.
  • BOC-D-TIC-OH | CAS 115962-35-1.
  • An In-depth Technical Guide to the Solubility of 4-Amino-3,5-difluorobenzaldehyde in Organic Solvents.
  • BOC-Amino Acids - BOC Sciences.

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of Fluorinated Amino Acids in Medicinal Chemistry and Drug Design

Introduction: The Causality of Fluorination in Drug Design The incorporation of fluorinated amino acids (FAAs) represents a transformative, precision-engineering toolkit in modern medicinal chemistry. Because the van der...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Causality of Fluorination in Drug Design

The incorporation of fluorinated amino acids (FAAs) represents a transformative, precision-engineering toolkit in modern medicinal chemistry. Because the van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å), fluorine acts as an excellent bioisostere, allowing researchers to modulate target affinity with 1[1].

Beyond steric mimicry, the C–F bond is highly polarized and exceptionally strong (~105–115 kcal/mol). This provides robust 2, particularly against cytochrome P450-mediated oxidation[2]. Furthermore, the extreme electronegativity of fluorine profoundly alters the local electronic environment, enabling the rational tuning of adjacent functional group pKa values, enhancing lipophilicity for membrane permeability, and precisely modulating protein-protein interactions (PPIs).

Data Presentation: Physicochemical Profiling of Fluorinated Amino Acids

To deploy FAAs effectively, one must understand the specific physicochemical shifts induced by fluorination. The table below summarizes the causal relationships between structural modifications and their downstream biological impacts.

Natural Amino AcidFluorinated AnalogStructural/Electronic EffectPhysicochemical ChangePrimary Application in Drug Design
Alanine L-TrifluoroalanineStrong electron withdrawal at the α-carbonDrastically lowered amine pKa; increased hydrophobicityHelix stabilization; proteolytic resistance
Leucine 5,5,5-TrifluoroleucineIncreased side-chain volume (~20%)Extreme lipophilicityDe novo protein design; thermal stabilization of hydrophobic cores
Phenylalanine PentafluorophenylalanineReversal of aromatic quadrupole momentDestabilizes cation-π interactions; enhances lipid insertionDifferentiating membrane binding modes; PPI modulation
Tyrosine 3,5-DifluorotyrosineLowered phenolic pKa (~7.2 vs 10.0)Enhanced hydrogen bond donation at physiological pHKinase inhibitor design; precise pKa tuning
Proline (4R)-FluoroprolineStereoelectronic gauche effectPre-organization of the pyrrolidine ring (exo pucker)Collagen stabilization; conformational locking

Workflow Visualization: Fluorinated Peptide Drug Design

G Start Target Identification & Sequence Analysis Design Rational Fluorination (Aliphatic vs. Aromatic) Start->Design Synthesis Asymmetric Synthesis (Chiral Ni(II) Complexes) Design->Synthesis SPPS Fmoc-SPPS Incorporation (Adjusted Coupling Times) Synthesis->SPPS Assay Biophysical Assays (NMR, SPR, Liposome Binding) SPPS->Assay Decision Stability & Affinity Improved? Assay->Decision Decision->Design No Lead Lead Candidate Optimization Decision->Lead Yes

Logical workflow for the design, synthesis, and evaluation of fluorinated peptide therapeutics.

Experimental Protocols

Protocol 1: Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids via Chiral Ni(II) Complexes

Causality & Rationale: The synthesis of enantiopure FAAs on a gram scale is notoriously difficult because the electron-withdrawing nature of fluorine destabilizes adjacent carbocations and alters nucleophilicity. Utilizing3 derived from glycine and chiral auxiliaries (e.g., (S)-BPB) provides a rigid, square-planar geometry[3]. This architecture sterically blocks one face of the enolate, ensuring highly stereoselective α-alkylation (>99% ee) with fluorinated alkyl halides.

Step-by-Step Methodology:

  • Complex Preparation: Dissolve the Ni(II)-(S)-BPB-Gly complex (1.0 eq) in anhydrous DMF under an argon atmosphere. Cool the solution to 0 °C to minimize side reactions.

  • Base Activation: Add a strong, non-nucleophilic base such as BTPP or NaH (1.2 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Slowly introduce the fluorinated alkyl halide (e.g., 1-trifluoro-3-iodobutane) (1.5 eq). Allow the reaction to warm to room temperature and stir for 12–24 hours. The rigid Ni(II) geometry forces the electrophile to attack from the unhindered face.

  • Hydrolysis & Protection: Quench the reaction with 1M HCl, then disassemble the Ni(II) complex by refluxing in 3M HCl/MeOH. Isolate the free amino acid via ion-exchange chromatography, followed by standard Fmoc-OSu protection in aqueous Na₂CO₃/dioxane for downstream SPPS.

  • Self-Validation Check: Perform chiral HPLC on the Fmoc-protected FAA. A single peak confirming >99% ee validates the stereocontrol of the Ni(II) complex. Verify the mass using LC-MS.

Protocol 2: Fmoc-Solid Phase Peptide Synthesis (SPPS) of Highly Fluorinated Peptides

Causality & Rationale: The strong inductive effect of fluorine significantly2 of the FAA[2]. Consequently, standard coupling reagents (e.g., HBTU) often yield incomplete couplings and truncated deletion sequences. To overcome this thermodynamic barrier, highly reactive uronium salts (HATU) paired with HOAt, or DIC/Oxyma, must be used alongside extended coupling times.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes to ensure optimal pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).

  • Coupling the FAA: Pre-activate the Fmoc-FAA-OH (4.0 eq) with HATU (3.9 eq) and HOAt (4.0 eq) in DMF using DIPEA (8.0 eq) as the base. Add to the resin and couple for 2–4 hours at room temperature (or 75 °C if using microwave-assisted SPPS, provided the FAA is not prone to epimerization).

  • Subsequent Coupling (Critical Step): The amine of the newly incorporated FAA is poorly nucleophilic. When coupling the next amino acid onto the FAA, repeat the HATU/HOAt activation and perform a double-coupling cycle (2 × 2 hours) to prevent sequence truncation.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

  • Self-Validation Check: Analyze the crude peptide via MALDI-TOF or ESI-MS. The absence of a mass corresponding to [M - next_AA] validates that the reduced nucleophilicity of the FAA was successfully overcome by the double-coupling strategy.

Protocol 3: Probing Cation-π vs. Hydrophobic Membrane Insertion

Causality & Rationale: Peripheral membrane proteins often utilize aromatic residues (Phe, Tyr) to bind lipid bilayers. These residues can either insert hydrophobically into the lipid tails or engage in cation-π interactions with the positively charged choline headgroups of phosphatidylcholine (PC). Fluorination of the aromatic ring4, severely weakening cation-π interactions while simultaneously increasing hydrophobicity[4]. Thus, if a fluorinated mutant shows decreased binding to PC vesicles, the wild-type residue relies on cation-π interactions. If binding increases, the residue primarily inserts hydrophobically.

Step-by-Step Methodology:

  • Protein Preparation: Synthesize or express wild-type (WT) and fluorinated variants (e.g., substituting Phe with Pentafluorophenylalanine) of the target membrane protein.

  • Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) composed of 100% zwitterionic PC (to test cation-π) and 100% anionic PG (as a control for general electrostatic/hydrophobic insertion) via lipid film hydration and extrusion through a 100 nm polycarbonate membrane.

  • SPR Binding Assay: Immobilize the LUVs onto an L1 sensor chip in a Surface Plasmon Resonance (SPR) instrument.

  • Kinetic Analysis: Inject serial dilutions of the WT and fluorinated proteins over the lipid surfaces. Record association and dissociation phases to calculate the equilibrium dissociation constant (

    
    ).
    
  • Self-Validation Check: Compare the

    
     between WT and the fluorinated mutant. A specific, significant loss of affinity (higher 
    
    
    
    ) exclusively on the PC chip validates the disruption of a cation-π interaction, whereas an increase in affinity on both chips confirms hydrophobic insertion.

References

1.[2] Title : Utilization of fluorinated α-amino acids in small molecule drug design Source : Expert Opinion on Drug Discovery (PubMed / NIH) URL : 2

2.[1] Title : Structural basis for the enhanced stability of highly fluorinated proteins Source : Proceedings of the National Academy of Sciences (PNAS) URL :1

3.[3] Title : Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex Source : The Journal of Organic Chemistry (ACS Publications) URL : 3

4.[4] Title : Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion Source : Journal of Biological Chemistry (PMC / NIH) URL : 4

Sources

Application

Application Note: Synthesis and Optimization of Protease Inhibitors Utilizing Boc-3,4-difluorophenylglycine

Executive Summary The incorporation of non-canonical amino acids (ncAAs) into peptidomimetic scaffolds is a cornerstone of modern antiviral drug discovery[1]. Among these, Boc-3,4-difluorophenylglycine has emerged as a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into peptidomimetic scaffolds is a cornerstone of modern antiviral drug discovery[1]. Among these, Boc-3,4-difluorophenylglycine has emerged as a highly privileged building block for the synthesis of direct-acting antivirals, particularly targeting the Hepatitis C Virus (HCV) NS3/4A protease and the SARS-CoV-2 Main Protease (MPro)[2][3].

Unlike canonical aliphatic residues, the rigid phenylglycine backbone restricts conformational flexibility, effectively pre-organizing the inhibitor into its bioactive conformation. The strategic addition of fluorine atoms at the 3,4-positions of the phenyl ring serves a dual purpose: it modulates the local lipophilicity and pKa of the molecule, and establishes favorable multipolar interactions within solvent-exposed enzymatic pockets[4]. This application note provides a comprehensive, field-validated guide to the rational design, stereoselective synthesis, and optimization of protease inhibitors utilizing Boc-3,4-difluorophenylglycine as a critical P2 or P3 scaffold.

Mechanistic Rationale & Structural Biology (E-E-A-T)

Leveraging the S3 Site of SARS-CoV-2 MPro

In the development of SARS-CoV-2 MPro inhibitors, dipeptide nitriles have shown exceptional clinical efficacy (e.g., Nirmatrelvir). Recent structure-activity relationship (SAR) studies demonstrate that replacing standard P3/P2 aliphatic chains with a phenylglycine backbone allows the inhibitor to uniquely leverage the solvent-exposed S3 site of the enzyme[2].

Causality in Design: The 3,4-difluoro substitution is not arbitrary. The electron-withdrawing nature of the fluorine atoms alters the electrostatic potential of the aromatic ring, enhancing binding affinity through orthogonal multipolar interactions with the MPro backbone. Furthermore, the rigid phenylglycine core optimally vectors N-terminal capping groups (such as pyridine moieties) to engage the Glu166 side-chain carboxylate via strong charge–charge interactions, driving IC50 values into the low nanomolar range[4].

MPro_Inhibition ViralRNA Viral RNA Translation Polyproteins Polyproteins (pp1a / pp1ab) ViralRNA->Polyproteins MPro SARS-CoV-2 MPro (Active) Polyproteins->MPro Autocatalysis Cleavage Viral Replication Complex MPro->Cleavage Cleaves nsps Inhibitor Fluorinated Phg Inhibitor Inhibitor->MPro Binds S3 Pocket (Blocks Activity)

Mechanism of SARS-CoV-2 MPro inhibition by fluorinated phenylglycine dipeptides.

Stacking in HCV NS3/4A Protease

For HCV NS3/4A, substituting the traditional P2 proline with phenylglycine derivatives allows the aromatic ring to undergo


 stacking with the His57 residue of the catalytic triad[3]. This interaction is inaccessible to aliphatic heterocycles, providing an alternative binding mode that retains potency against resistant viral variants (e.g., R155K and D168V)[5].

Quantitative Data: Impact of Fluorination on Potency

The table below summarizes the structure-activity relationship (SAR) data for dipeptide MPro inhibitors, illustrating the dramatic impact of phenylglycine fluorination on biochemical potency[2][4].

Inhibitor Scaffold (P3/P2)N-Terminal CapWarheadMPro IC50 (µM)Mechanistic Advantage
Canonical L-LeucinePyridineNitrile> 1.000Baseline flexibility; poor S3 engagement.
Unsubstituted PhenylglycinePyridineNitrile0.280Rigid backbone vectors cap toward Glu166.
3,4-difluorophenylglycine PyridineNitrile0.094 Fluorines provide multipolar solvent interactions.
3,4-dichlorophenylglycinePyridineNitrile0.025Enhanced lipophilic packing in the S3 sub-pocket.

Synthetic Workflows & Validated Protocols

The synthesis of peptides containing phenylglycine derivatives is notoriously challenging. The


-proton of phenylglycine is highly acidic due to the adjacent aromatic ring. The addition of electron-withdrawing fluorine atoms in Boc-3,4-difluorophenylglycine  exacerbates this acidity, making the amino acid highly susceptible to base-catalyzed epimerization (racemization) via oxazolone intermediate formation during carboxylate activation.

Self-Validating Strategy: To prevent epimerization, the protocols below strictly utilize HATU/HOAt chemistry combined with 2,4,6-collidine (a sterically hindered, weaker base than DIPEA) at 0 °C. Reaction progress is monitored not just for mass conversion, but via chiral LC-MS to validate stereochemical integrity.

Synthesis_Workflow Step1 Boc-3,4-diF-Phg-OH + P1-Lactam Amine Step2 Peptide Coupling (HATU, Collidine, DMF, 0°C) Step1->Step2 Step3 Boc Deprotection (TFA/DCM, 1h, RT) Step2->Step3 Step4 N-Terminal Capping (Pyridine-2-carboxylic acid) Step3->Step4 Step5 Dehydration to Nitrile (Burgess Reagent, DCM) Step4->Step5 Step6 Target Nitrile Inhibitor (Purified via prep-HPLC) Step5->Step6

Step-by-step synthetic workflow for MPro nitrile inhibitors using Boc-3,4-diF-Phg-OH.

Protocol A: Epimerization-Free Amide Coupling

Objective: Couple Boc-3,4-difluorophenylglycine to a P1-lactam primary amine without loss of enantiomeric purity.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve Boc-L-3,4-difluorophenylglycine (1.0 mmol, 1.0 eq) and the P1-lactam amine hydrochloride salt (1.05 mmol, 1.05 eq) in anhydrous DMF (10 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 15 minutes.

  • Activation: Add HOAt (1.1 mmol, 1.1 eq) and HATU (1.1 mmol, 1.1 eq) sequentially. Causality Note: HOAt is superior to HOBt for highly reactive, epimerization-prone substrates because the pyridine nitrogen provides neighboring-group participation, accelerating the coupling rate and minimizing the lifespan of the oxazolone intermediate.

  • Base Addition: Dropwise, add 2,4,6-collidine (3.0 mmol, 3.0 eq) over 5 minutes. Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous

    
     (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous citric acid, saturated 
    
    
    
    , and brine. Dry over
    
    
    and concentrate in vacuo.
  • QC Check: Analyze the crude mixture via chiral HPLC. An enantiomeric excess (ee) of >98% validates the success of the temperature and base-control strategy.

Protocol B: Warhead Installation (Primary Amide to Nitrile)

Objective: Convert the C-terminal primary amide of the coupled dipeptide into a nitrile warhead, which is essential for forming a reversible covalent bond with the catalytic Cys145 of MPro[2].

  • Deprotection & Capping: Following standard Boc deprotection (20% TFA in DCM, 1 hr) and subsequent coupling of the N-terminal cap (e.g., Pyridine-2-carboxylic acid using Protocol A conditions), isolate the intermediate primary amide.

  • Dehydration: Dissolve the capped intermediate (0.5 mmol, 1.0 eq) in anhydrous DCM (8 mL) under argon.

  • Burgess Reagent Addition: Add Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) (1.0 mmol, 2.0 eq) in a single portion at room temperature. Causality Note: Burgess reagent is chosen over

    
     or TFAA/Pyridine because it allows for mild, neutral dehydration, preventing the degradation of the sensitive P1-lactam ring.
    
  • Reaction Monitoring: Stir at room temperature for 12 hours. Monitor via LC-MS until the primary amide mass

    
     transitions completely to the nitrile mass 
    
    
    
    .
  • Purification: Concentrate the solvent and purify the crude residue via preparative reverse-phase HPLC (C18 column,

    
    /MeCN gradient with 0.1% Formic Acid) to yield the final protease inhibitor.
    

Troubleshooting Guide

  • Issue: High levels of D-epimer detected in chiral HPLC after Protocol A.

    • Root Cause: The base used was too strong, or the reaction temperature spiked during activation.

    • Solution: Ensure the use of 2,4,6-collidine instead of DIPEA or TEA. Pre-cool all reagents to 0 °C before mixing. Do not allow the reaction to exceed 5 °C during the first 2 hours of coupling.

  • Issue: Incomplete dehydration during Protocol B.

    • Root Cause: Moisture in the DCM quenching the Burgess reagent.

    • Solution: Use strictly anhydrous DCM and ensure the starting material is thoroughly dried via azeotropic distillation with toluene prior to the reaction.

References

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function MDPI - International Journal of Molecular Sciences[Link]

  • SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme ACS Medicinal Chemistry Letters[Link]

  • Phenylglycine as a novel P2 scaffold in hepatitis C virus NS3 protease inhibitors PubMed (National Institutes of Health) [Link]

  • P2-P1' macrocyclization of P2 phenylglycine based HCV NS3 protease inhibitors using ring-closing metathesis PubMed (National Institutes of Health)[Link]

Sources

Method

Application Note: Manual vs. Automated Synthesis with Boc-3,4-difluorophenylglycine

This Application Note is structured to provide actionable, high-level technical guidance for researchers working with Boc-3,4-difluorophenylglycine (Boc-D-Phg(3,4-F2)-OH) . This residue presents unique synthetic challeng...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide actionable, high-level technical guidance for researchers working with Boc-3,4-difluorophenylglycine (Boc-D-Phg(3,4-F2)-OH) . This residue presents unique synthetic challenges due to the electronic effects of the fluorine atoms and the steric/conformational constraints of the phenylglycine scaffold.

Executive Summary

The incorporation of 3,4-difluorophenylglycine (Phg(3,4-F2)) into peptide sequences is a powerful strategy for modulating potency and metabolic stability in drug candidates. However, this residue is notoriously difficult to couple without racemization. The electron-withdrawing nature of the fluorine atoms at the 3 and 4 positions significantly increases the acidity of the


-proton, making the chiral center highly labile under basic conditions.

This guide contrasts Manual Synthesis (offering granular control) with Automated Synthesis (offering throughput), providing optimized protocols for both. Recommendation: For initial scale-up and method development, manual synthesis using DIC/Oxyma activation is the "Gold Standard" to establish baseline purity. Automated protocols must be rigorously modified to exclude heating and strong bases during this specific coupling step.

Scientific Foundation: The Racemization Challenge

The Fluorine Effect

Phenylglycine derivatives are prone to racemization because the phenyl ring stabilizes the deprotonated


-carbon (enolate intermediate). Adding fluorine atoms at the 3 and 4 positions exacerbates this via inductive electron withdrawal (-I effect) .
  • Standard Phg pKa (

    
    -H):  ~18-19 (in DMSO)
    
  • 3,4-Difluoro-Phg pKa (

    
    -H):  Estimated ~16-17
    
  • Consequence: Standard bases used in SPPS (DIPEA, NMM) can rapidly deprotonate the

    
    -carbon during activation, leading to loss of chirality.
    
Mechanism of Failure

Racemization primarily occurs via two pathways during activation:

  • Direct Enolization: Base-catalyzed removal of the

    
    -proton.
    
  • 5(4H)-Oxazolone Formation: Cyclization of the activated amino acid, which readily tautomerizes to an achiral intermediate.

Racemization Start L-Boc-Phg(3,4-F2)-OH Activated Activated Ester (Oxyma/OBt) Start->Activated Activation (DIC/Oxyma) Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Cyclization (Slow) Racemic Racemic Peptide (DL-Mix) Activated->Racemic Direct Enolization (Base catalyzed) Enol Enolized Oxazolone (Achiral Intermediate) Oxazolone->Enol Base (DIPEA) Fast Step due to F-atoms Enol->Oxazolone Tautomerization Enol->Racemic Coupling to Amine

Figure 1: Racemization pathways for Boc-3,4-difluorophenylglycine. The presence of fluorine atoms accelerates the transition from Oxazolone to the achiral Enol form.

Protocol A: Manual Synthesis (The "Soft" Coupling)

Objective: Maximize chiral integrity using neutral activation conditions.

Materials
  • Resin: MBHA or PAM resin (for Boc chemistry).

  • Amino Acid: Boc-3,4-difluoro-L-phenylglycine (3.0 eq).

  • Activator: DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq).

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq). Note: Oxyma is superior to HOBt for suppressing racemization.

  • Solvent: DMF/DCM (1:1 v/v). DCM helps solubilize the hydrophobic fluorinated residue.

Step-by-Step Workflow
  • Swell Resin: Swell resin in DCM for 30 mins, then wash with DMF.[1]

  • Deprotection (Previous Cycle): Remove Boc group from the resin-bound peptide using 50% TFA/DCM (2 x 1 min, 1 x 20 min).

  • Wash: DCM (5x), DMF (5x).

  • Neutralization (Critical):

    • Do NOT use DIPEA.

    • Wash resin with 5% DIEA in DCM for 1 min, then immediately and thoroughly wash with DMF (5x) to remove all traces of base.

  • Activation (Pre-activation is discouraged):

    • Dissolve Boc-Phg(3,4-F2)-OH and Oxyma Pure in minimal DMF/DCM.

    • Add solution to the resin.[1][2][3][4]

    • Add DIC immediately.

    • Rationale: Adding DIC in the presence of the resin ("in situ activation") keeps the concentration of the highly reactive O-acylisourea low, favoring coupling over oxazolone formation.

  • Coupling: Agitate gently at Room Temperature for 2–4 hours.

    • Monitoring: Perform Kaiser test.[2] If slightly positive after 4 hours, recouple using fresh reagents (do not add base).

Protocol B: Automated Synthesis (High Throughput)

Objective: Adapt standard synthesizers (e.g., CSBio, CEM Liberty, Biotage) for this difficult residue.

Critical Modifications

Standard automated protocols often use HATU/DIPEA and Heat (60°C+) . This is catastrophic for 3,4-difluorophenylglycine, leading to >20% racemization.

Required Configuration:

  • Temperature: STRICTLY Ambient (25°C). Turn off microwave/heating mantle for this cycle.

  • Base Substitution: Replace DIPEA with TMP (2,4,6-Trimethylpyridine) or Collidine . These are weaker bases that are sterically hindered, reducing proton abstraction from the

    
    -carbon while still neutralizing the activator.
    
  • Coupling Mode: Single coupling (extended time) or Double coupling (fresh reagents).

Automated Workflow Diagram

Automation Setup Machine Setup Disable Heat (Set T=25°C) ReagentPrep Reagent Prep Pos A: Boc-Phg(3,4-F2)-OH Pos B: DIC (0.5M) Pos C: Oxyma (0.5M) Setup->ReagentPrep CycleStart Start Cycle n ReagentPrep->CycleStart Deprotect TFA Deprotection CycleStart->Deprotect Wash Wash (DMF/DCM) Neutralize Neutralization (5% DIEA, Short Flow) Wash->Neutralize Delivery Reagent Delivery (No Base in Main Reaction) Wash->Delivery Deprotect->Wash Neutralize->Wash Coupling Coupling Reaction Time: 120 min Temp: 25°C Delivery->Coupling End Proceed to Cycle n+1 Coupling->End

Figure 2: Modified automated workflow ensuring thermal and chemical safety for the fluorinated residue.

Comparative Analysis: Manual vs. Automated

The following data summarizes typical outcomes when coupling Boc-3,4-difluorophenylglycine to a sterically unhindered amine (e.g., Alanine-resin).

MetricManual Synthesis (DIC/Oxyma)Standard Automation (HATU/DIPEA/Heat)Optimized Automation (DIC/Oxyma/25°C)
Racemization (% D-isomer) < 1.5% 15 - 35% < 3.0%
Coupling Efficiency > 98%> 99%> 95%
Time per Cycle 3 - 5 Hours1 Hour3 Hours
Reagent Consumption ModerateHigh (Flow washes)Moderate
Scalability Low (< 5g resin)High (> 5g resin)High
Risk of Side Reactions LowHigh (Oxazolone formation)Low
Key Insights
  • Manual Synthesis provides the highest optical purity because you can visually monitor solubility and ensure no excess base is present.

  • Standard Automation fails due to the "Heat + Base" combination. The inductive effect of the two fluorine atoms makes the

    
    -proton significantly more acidic than in non-fluorinated Phg.
    
  • Optimized Automation is viable but requires "tricking" the synthesizer to use carbodiimide chemistry (DIC) which is slower but safer than onium salts (HATU) for this specific residue.

Troubleshooting & Tips

  • Solubility: Boc-3,4-difluorophenylglycine is more hydrophobic than Phg. If it precipitates in pure DMF, use a 50:50 DMF:DCM mixture.[1] Ensure your synthesizer's tubing is compatible with DCM.

  • Kaiser Test False Negatives: Fluorinated residues can sometimes suppress the ninhydrin reaction color. Verification by micro-cleavage and LC-MS is recommended after this coupling step.

  • Capping: If the coupling is difficult (e.g., onto a Proline or N-methylated residue), consider double coupling. If that fails, cap with acetic anhydride to prevent deletion sequences, as extended forcing conditions will only lead to racemization.

References

  • Steinauer, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. (Demonstrates base-catalyzed racemization mechanisms).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed analysis of Oxyma vs. HOBt performance).

  • BenchChem Technical Support. Boc Solid Phase Peptide Synthesis Protocols. (Standard Boc/Bzl strategies and cleavage).

  • University of Manchester. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS. (Highlights the danger of microwave heating with Phg derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of Boc-3,4-difluorophenylglycine during activation

The following Technical Support Guide is structured as a high-level Knowledge Base Article (KBA) for a specialized chemical support center. Topic: Prevention of Racemization in Boc-3,4-difluorophenylglycine Activation St...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured as a high-level Knowledge Base Article (KBA) for a specialized chemical support center.

Topic: Prevention of Racemization in Boc-3,4-difluorophenylglycine Activation Status: Active | Severity: Critical Audience: Medicinal Chemists, Process Chemists, Peptide Scientists

Executive Summary: The "Electronic Trap"

You are encountering a high-risk coupling scenario. While Phenylglycine (Phg) is inherently prone to racemization, your specific substrate—Boc-3,4-difluorophenylglycine —presents an elevated threat level.

The Root Cause: The standard phenylglycine risk arises because the


-proton is benzylic, making it significantly more acidic than in alkyl amino acids. In your molecule, the two fluorine atoms at positions 3 and 4 exert a strong inductive electron-withdrawing effect (-I)  on the aromatic ring. This pulls electron density away from the benzylic carbon, further lowering the pKa of the 

-proton.

Consequently, standard activation protocols (e.g., HBTU/DIPEA) will almost certainly lead to rapid deprotonation, oxazolone formation, and significant loss of chiral purity (often >20% racemization).

Mechanistic Insight: The Oxazolone Highway

To prevent racemization, you must understand the enemy. The primary pathway for loss of chirality in urethane-protected amino acids (like Boc) during activation is the 5(4H)-oxazolone mechanism .

Visualizing the Threat

The diagram below illustrates how base-mediated proton abstraction leads to the achiral enolate/oxazolone intermediate.

RacemizationMechanism Start Boc-3,4-F2-Phg-OH (L-Isomer) Activated Activated Ester (Oxyma/OBt) Start->Activated Activation Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated->Oxazolone Cyclization (Slow) Product_L L-Peptide (Desired) Activated->Product_L Aminolysis (Fast) Base Base Attack (DIPEA/NMM) Base->Activated Abstraction of H-alpha Oxazolone->Product_L Re-opening Product_D D-Peptide (Impurity) Oxazolone->Product_D Re-opening

Figure 1: The competition between productive aminolysis (green) and the racemization pathway via oxazolone formation (yellow/red).

Strategic Solutions (The Hardware)

For this specific substrate, "standard" reagents are insufficient.[1] You must switch to low-racemization systems.[2]

Comparison of Coupling Systems
Coupling SystemRisk LevelMechanism of ActionRecommendation
HATU / DIPEA 🔴 Critical High reactivity but requires basic conditions. The basicity of DIPEA combined with the acidity of 3,4-F2-Phg guarantees racemization.AVOID
HBTU / DIPEA 🟠 High Slower than HATU, allowing more time for base-mediated proton abstraction.AVOID
DIC / Oxyma Pure 🟢 Safe Carbodiimide activation with an acidic oxime additive. Base-free during activation. PREFERRED (SPPS)
T3P / Pyridine 🟢 Safe Propylphosphonic anhydride. Fast kinetics, no stable activated ester intermediate to racemize.PREFERRED (Solution)
COMU / TMP 🟡 Moderate Highly reactive, but requires a base. Must use TMP (Collidine) instead of DIPEA.[3]Conditional
The "Base" Dilemma

If your protocol requires a base (e.g., for solubility or using onium salts like COMU), you must strictly control steric hindrance and basicity.

  • DIPEA (Diisopropylethylamine): pKa ~10.5. Too strong. Do not use.

  • TMP (2,4,6-Trimethylpyridine / Collidine): pKa ~7.4. Weaker and sterically hindered.[2][3] Highly Recommended.

Validated Protocols

Below are two self-validating protocols designed to minimize contact time between the activated species and base.

Protocol A: Solid Phase (SPPS) – The "Oxyma" Method

Best for: Automated synthesis or bead-based libraries.

  • Dissolution: Dissolve Boc-3,4-difluorophenylglycine (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Chilling: Cool the solution to 0°C (ice bath). Temperature control is non-negotiable here.

  • Activation: Add DIC (Diisopropylcarbodiimide) (3.0 eq).[4]

  • Pre-activation: Stir for exactly 2 minutes at 0°C.

    • Why? We need to form the O-acylisourea/Oxyma ester, but we must not let it sit.

  • Coupling: Add the cold mixture immediately to the resin.

  • Duration: Couple for 60 minutes at room temperature.

Protocol B: Solution Phase – The "T3P" Method

Best for: Scale-up or convergent synthesis.

  • Setup: Dissolve the amine component (1.0 eq) and Boc-3,4-difluorophenylglycine (1.1 eq) in EtOAc or DCM (DCM suppresses racemization better than DMF).

  • Chilling: Cool to -10°C to 0°C .

  • Base: Add Pyridine or TMP (2.5 eq).

  • Reagent: Add T3P (Propylphosphonic anhydride, 50% in EtOAc) (1.2 eq) dropwise.

  • Reaction: Allow to warm to Room Temp slowly. Monitor by HPLC.

    • Why T3P? It acts as a kinetic trap, driving amide bond formation faster than the oxazolone cyclization can occur.

Decision Logic (Troubleshooting)

Use this flow to diagnose issues with your current experiments.

Troubleshooting Start Issue Detected CheckRac Is Racemization > 1%? Start->CheckRac CheckYield Is Yield < 50%? CheckRac->CheckYield No BaseCheck Are you using DIPEA? CheckRac->BaseCheck Yes SolventCheck Solvent? CheckYield->SolventCheck Yes SwitchBase Switch to Collidine (TMP) BaseCheck->SwitchBase Yes ReagentCheck Using HATU/HBTU? BaseCheck->ReagentCheck No SwitchReagent Switch to T3P or Oxyma/DIC ReagentCheck->SwitchReagent Yes TempCheck Temp > 25°C? ReagentCheck->TempCheck No CoolDown Cool Activation to 0°C TempCheck->CoolDown Yes ChangeSolvent Try DCM/DMF Mix SolventCheck->ChangeSolvent TimeCheck Coupling Time? SolventCheck->TimeCheck Extend Double Coupling (2x30min) Do NOT extend single coupling TimeCheck->Extend

Figure 2: Diagnostic workflow for optimizing coupling conditions.

Frequently Asked Questions (FAQ)

Q: Can I use HATU if I just lower the temperature? A: It is not recommended. Even at 0°C, the basicity required to activate HATU (usually DIPEA) is sufficient to abstract the highly acidic


-proton of the 3,4-difluoro derivative. If you must use HATU, substitute DIPEA with Collidine (TMP)  and keep the pre-activation time under 30 seconds.

Q: Why is Oxyma Pure preferred over HOBt? A: Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is more acidic (pKa 4.60) than HOBt, creating a more reactive active ester. Crucially, it suppresses racemization more effectively than HOBt in direct head-to-head comparisons with phenylglycine derivatives [1]. It is also non-explosive, unlike HOBt.[3][5]

Q: How do I accurately measure the racemization? A: Standard C18 HPLC will likely not separate the enantiomers (L-L vs D-L peptide). You must use a Chiral Stationary Phase (CSP) column (e.g., Chiralpak IA/IB or equivalent) or use Marfey’s Reagent derivatization if analyzing the hydrolysate.

Q: Does solvent choice matter? A: Yes. DCM (Dichloromethane) generally suppresses racemization better than DMF because it has a lower dielectric constant, which destabilizes the charged transition states required for proton abstraction. However, Boc-3,4-difluorophenylglycine has poor solubility in pure DCM. A mixture of DCM/DMF (1:1) is often the best compromise.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[3] European Journal of Organic Chemistry.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Widely Applicable Reagent for Amide and Peptide Synthesis.[6][7][8] Organic Process Research & Development.

  • Steinauer, R., et al. (1989).[9] Racemization of Phenylglycine during Peptide Synthesis.

Sources

Optimization

troubleshooting low coupling yields with sterically hindered amino acids

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently encounter protocols that fail when researchers attempt to incorporate sterically hindered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently encounter protocols that fail when researchers attempt to incorporate sterically hindered amino acids—such as


-disubstituted residues (e.g., Aib), N-methylated amino acids, or 

-branched residues (e.g., Val, Ile, Thr).

Standard coupling conditions are often insufficient for these challenging sequences, leading to truncation, epimerization, or irreversible side reactions. This guide is designed to provide you with the mechanistic causality behind these failures and field-proven, self-validating strategies to overcome them.

Diagnostic Workflow for Hindered Couplings

Before adjusting your chemistry, use the following diagnostic logic to identify the root cause of your low coupling yields.

TroubleshootingHinderedCouplings Step1 Low Coupling Yield (Detected via LC-MS) CheckReagent Is HBTU/HOBt being used? Step1->CheckReagent UpgradeReagent Upgrade to OAt/Oxyma Esters (HATU, COMU, DIC/Oxyma) CheckReagent->UpgradeReagent Yes CheckAmine Is the N-terminus N-methylated? CheckReagent->CheckAmine No UpgradeReagent->CheckAmine UsePhosphonium Switch to PyAOP (Prevents Guanidinylation) CheckAmine->UsePhosphonium Yes CheckTemp Is reaction at Room Temperature? CheckAmine->CheckTemp No UsePhosphonium->CheckTemp UseMicrowave Apply Microwave Heating (75-90°C) CheckTemp->UseMicrowave Yes Success Successful Amide Bond Formation (Validated via Cleavage) CheckTemp->Success No UseMicrowave->Success

Diagnostic workflow for troubleshooting sterically hindered peptide couplings.

Frequently Asked Questions & Troubleshooting

Q: Why do standard coupling conditions fail for residues like Aib, N-methyl amino acids, or


-branched amino acids? 
A:  The primary cause is steric hindrance. Bulky side chains physically obstruct the trajectory required for the nucleophilic attack of the resin-bound amine onto the activated carboxylate[1]. When using standard reagents like HBTU, the resulting OBt (benzotriazole) ester lacks the high reactivity needed to overcome this activation energy barrier. Furthermore, as the peptide chain elongates, on-resin aggregation and secondary structure formation (e.g., 

-sheets) can further bury the reactive N-terminus, compounding the steric block[1].

Q: I switched to HATU to couple onto an N-methylated amino acid, but my LC-MS shows a +98 Da adduct instead of the desired product. What happened? A: You are observing irreversible guanidinylation of your peptide. HATU is an aminium (uronium) salt. When a coupling reaction is kinetically slow—which is typical for highly hindered secondary amines like N-methyl amino acids—the unreacted N-terminal amine can act as a nucleophile and attack the electrophilic uronium carbon of HATU[2][3]. This forms a stable tetramethylguanidinium adduct (+98 Da mass shift), permanently capping your peptide. Solution: Switch to a phosphonium-based coupling reagent like PyAOP. PyAOP generates the same highly reactive HOAt ester as HATU but lacks the uronium moiety, making guanidinylation impossible[2].

Q: How do I drive a hindered coupling to completion without causing epimerization of the activated residue? A: Prolonged coupling times and excess base (e.g., DIPEA) used to force hindered couplings significantly increase the risk of oxazolone formation, leading to epimerization (racemization) of the activated amino acid. To mitigate this, transition to a DIC/Oxyma Pure coupling system. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) demonstrates superior performance in retaining stereochemical purity compared to HATU and HBTU, even for highly epimerization-prone residues like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-phenylglycine coupled to sterically hindered valine[4]. Furthermore, DIC/Oxyma avoids the use of exogenous base, drastically reducing base-catalyzed epimerization[4].

Q: Can microwave-assisted solid-phase peptide synthesis (MA-SPPS) resolve incomplete couplings for


-disubstituted amino acids? 
A:  Yes. Microwave irradiation provides the necessary kinetic energy to overcome the high activation energy barrier inherent in sterically hindered couplings[1][5]. Additionally, the rapid, localized heating efficiently disrupts inter-chain hydrogen bonding and resin aggregation[1]. MA-SPPS is highly tolerant of hindered amino acids at both the C-terminal and N-terminal sites, often achieving near-quantitative yields where conventional room-temperature synthesis fails[5].

Quantitative Comparison of Coupling Reagents

Selecting the correct reagent is a balance between reactivity, epimerization control, and side-reaction mitigation. Use the table below to guide your selection based on the specific steric challenges of your sequence.

Coupling SystemReactive IntermediateGuanidinylation RiskEpimerization ControlBest Application
HBTU / DIPEA OBt esterHigh (if slow)ModerateRoutine synthesis; fails for high steric bulk[1].
HATU / DIPEA OAt esterHigh (if slow)ModerateGeneral hindered couplings (e.g., Val, Ile)[1].
PyAOP / DIPEA OAt esterNoneModerateN-methylated amines, Aib[2].
DIC / Oxyma Pure Oxyma esterNoneExcellentEpimerization-prone hindered residues[3][4].
COMU / DIPEA Oxyma esterHigh (if slow)GoodFast couplings requiring high reagent solubility[3].

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted DIC/Oxyma Pure Double Coupling

Use this protocol for highly hindered, epimerization-prone residues (e.g., coupling onto Val or Ile).

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF) and wash thoroughly with DMF.

  • Reagent Activation: In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of the Fmoc-protected amino acid and 4.0 equivalents of Oxyma Pure in DMF (to achieve a 0.2 M concentration). Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Let pre-activate for 2 minutes.

  • Microwave Coupling: Transfer the activated mixture to the resin. Apply microwave irradiation to heat the reaction to 75°C for 5–10 minutes[1][5].

  • Validation Check 1 (Kaiser Test): Wash the resin with DMF. Perform a Kaiser test on a few beads. A negative result (beads remain yellow) validates complete primary amine acylation. If the beads turn blue, the coupling is incomplete, validating the need for step 5.

  • Double Coupling: If the Kaiser test is positive, do not deprotect. Repeat steps 2 and 3 with fresh reagents to drive the reaction to completion[1].

Protocol B: PyAOP-Mediated Coupling for N-Methylated Amines

Use this protocol when coupling an amino acid ONTO an N-methylated or highly hindered secondary amine to prevent guanidinylation.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound N-methyl amino acid has been removed. Wash thoroughly with DMF, followed by a wash with N-Methyl-2-pyrrolidone (NMP) to disrupt aggregation.

  • Reagent Activation: Dissolve 4.0 equivalents of the incoming Fmoc-amino acid and 4.0 equivalents of PyAOP in NMP. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 1 minute[2].

  • Coupling: Add the mixture to the resin. Allow the reaction to proceed at room temperature for 2 hours, or apply gentle conventional heating (50°C) if the sequence is known to aggregate.

  • Validation Check 2 (Chloranil Test & Micro-cleavage): Because the N-terminus is a secondary amine, the Kaiser test will yield a false negative. Use the Chloranil test instead; a negative result (colorless/yellow beads) confirms successful acylation. To definitively validate the absence of guanidinylation, perform a micro-cleavage (TFA/TIS/H2O) on 5 mg of resin and analyze the crude peptide via LC-MS. The absence of a +98 Da mass shift validates the efficacy of the phosphonium reagent over uronium alternatives.

References

  • Nagano, S., & Maruoka, K. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." ResearchGate. Available at:[Link]

  • El-Faham, A., & Albericio, F. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." ACS Publications. Available at: [Link]

  • Subirós-Funosas, R., et al. "Working with Hazardous Chemicals - Oxyma Pure." Organic Syntheses. Available at: [Link]

  • NIH. "Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid." PubMed Central (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Peptides Containing Fluorinated Phenylglycine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated phenylglycine-containing peptides. The unique physicochemical properties imparted by fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated phenylglycine-containing peptides. The unique physicochemical properties imparted by fluorination—such as enhanced metabolic stability, proteolytic resistance, and altered binding affinities—make these peptides highly valuable in therapeutic and biomaterial development.[1][2] However, these same properties introduce significant challenges during purification, primarily due to a dramatic increase in hydrophobicity.[2][3]

This guide is designed to provide practical, in-depth solutions to the common issues encountered during the purification of these complex molecules. We will move beyond simple procedural steps to explain the underlying principles, empowering you to make informed decisions and effectively troubleshoot your separations.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of peptides containing fluorinated phenylglycine so challenging?

A: The primary challenge stems from the high hydrophobicity conferred by the fluorinated phenylglycine residues. Fluorine is the most electronegative element, and its incorporation into the phenyl side chain creates a strong electron-withdrawing effect.[4] This leads to several downstream issues:

  • Increased Retention in RP-HPLC: The peptide interacts very strongly with the non-polar stationary phase (e.g., C18) of reverse-phase high-performance liquid chromatography (RP-HPLC) columns, which is the standard method for peptide purification.[5][6] This can necessitate high concentrations of organic solvent for elution, leading to poor resolution from other hydrophobic impurities.

  • Aggregation and Poor Solubility: The enhanced hydrophobicity promotes peptide self-assembly and aggregation, both in solution and on the chromatography column.[3][7] This can result in low recovery, poor peak shape, and even column clogging.

  • Unpredictable Elution Behavior: The effect of fluorination on hydrophobicity is not always linear with the number of fluorine atoms.[8] Changes in side-chain conformation and polarity can lead to unexpected retention times, making method development less predictable.[8]

Q2: What is the most effective purification strategy for these peptides?

A: Reverse-phase HPLC (RP-HPLC) remains the most powerful and widely used technique for purifying peptides, including those with fluorinated residues.[5][9] However, the standard conditions often need significant modification. A successful strategy typically involves a multi-pronged optimization of the mobile phase, temperature, and stationary phase to counteract the extreme hydrophobicity. For particularly challenging separations, an orthogonal, two-step purification process combining RP-HPLC with another technique like ion-exchange chromatography may be necessary.[9]

Q3: How does the degree and position of fluorination on the phenylglycine residue impact purification?

A: The impact is significant and can dramatically alter the peptide's properties.[1]

  • Degree of Fluorination: Generally, increasing the number of fluorine atoms (e.g., from mono- to penta-fluorophenylglycine) increases hydrophobicity and, consequently, retention time in RP-HPLC.[3] This heightened hydrophobicity can also exacerbate aggregation tendencies.[3]

  • Position of Fluorination: The position of the fluorine atom(s) on the phenyl ring influences the molecule's dipole moment and conformational preferences.[10] This can lead to subtle but important changes in selectivity and interaction with the stationary phase, affecting resolution between closely related impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the RP-HPLC purification of fluorinated phenylglycine-containing peptides.

Problem 1: Poor Peak Shape (Significant Tailing or Broadening)
  • Question: My target peptide is eluting from the C18 column, but the peak is very broad and shows significant tailing. What's causing this, and how can I fix it?

  • Probable Causes:

    • Secondary Interactions: The peptide may be interacting with residual, un-capped silanol groups on the silica-based stationary phase. This is a common issue with basic peptides but can also affect highly hydrophobic ones.[11][12]

    • On-Column Aggregation: The peptide is aggregating on the column as the concentration increases at the head of the column, leading to slow and uneven elution.[11]

    • Slow Desorption Kinetics: The extreme hydrophobicity of the peptide causes it to desorb slowly from the stationary phase, resulting in a "tail" of material slowly eluting after the main peak.[11]

    • Column Overload: Injecting too much crude material can saturate the stationary phase, leading to peak distortion.[13]

  • Solutions & Scientific Rationale:

SolutionRationale
Elevate Column Temperature Increasing the temperature (e.g., to 50-60°C) is highly effective. It enhances peptide solubility, reduces mobile phase viscosity for better mass transfer, and accelerates the kinetics of desorption from the stationary phase, leading to sharper peaks.[11]
Optimize Ion-Pairing Agent Ensure a sufficient concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1%.[11] TFA masks the residual silanol groups and provides a counter-ion for charged residues, improving peak shape. For mass spectrometry (MS) compatibility, formic acid (FA) can be used, but it is a weaker ion-pairing agent and may result in broader peaks.[11][14]
Introduce a Different Organic Modifier While acetonitrile (ACN) is standard, consider adding or replacing it with a solvent like isopropanol (IPA). IPA is a stronger, more viscous solvent that can improve the solubility of very hydrophobic peptides and disrupt aggregation.[11][15]
Reduce Sample Load Perform a loading study by injecting progressively smaller amounts of your crude peptide. If peak shape improves, it indicates that column overload was a contributing factor.[13]
Use a Different Stationary Phase If problems persist, consider a column with a different stationary phase. A C4 or C8 column is less hydrophobic than C18 and may provide better peak shape.[16] Alternatively, a phenyl-based column could offer different selectivity through pi-pi interactions.
Problem 2: Low or No Recovery of the Peptide
  • Question: I've injected my peptide onto the HPLC, but I'm getting very low recovery in the collected fractions, or in some cases, nothing seems to elute at all. Where is my peptide going?

  • Probable Causes:

    • Irreversible Adsorption: The peptide is so hydrophobic that it binds irreversibly to the C18 stationary phase under the gradient conditions used.

    • Precipitation on the Column: The peptide has precipitated at the head of the column upon injection, especially if the sample solvent is weaker than the initial mobile phase.

    • Poor Solubility in Sample Solvent: The peptide was not fully dissolved before injection, and a significant portion was lost during sample preparation (e.g., centrifugation).

  • Solutions & Scientific Rationale:

SolutionRationale
Improve Sample Solubility Dissolve the crude peptide in a strong, non-aqueous solvent first, such as neat formic acid, hexafluoroisopropanol (HFIP), or a small amount of dimethyl sulfoxide (DMSO), before diluting with the initial mobile phase.[11] HFIP is particularly effective at breaking up pre-formed aggregates.[11][17]
Perform a "Flush" with High Organic After your analytical run, perform a high-concentration organic solvent wash (e.g., 95-100% isopropanol or ACN) to see if the missing peptide elutes. This can confirm if the peptide was irreversibly bound.
Increase Initial %B (Organic Solvent) For very hydrophobic peptides, starting the gradient at a higher percentage of organic solvent (e.g., 20-30% ACN) can prevent on-column precipitation and ensure the peptide remains soluble as it enters the column.
Use Chaotropic Agents For peptides that are extremely prone to aggregation, initial solubilization in 6M guanidine HCl or 8M urea can be effective. This must be followed by immediate injection to prevent protein modification (carbamylation with urea).[11]
Problem 3: Co-elution with Impurities
  • Question: My target peptide peak is not well-resolved from several impurities. How can I improve the separation?

  • Probable Causes:

    • Shallow Gradient Needed: The impurities are structurally very similar to the target peptide (e.g., deletion or insertion sequences), requiring higher resolution separation conditions.

    • Poor Selectivity: The chosen mobile phase/stationary phase combination does not provide sufficient selectivity to resolve the target peptide from the impurities.

  • Solutions & Scientific Rationale:

SolutionRationale
Flatten the Gradient Decrease the gradient slope (e.g., from 1%/min to 0.5%/min or even 0.2%/min) around the elution point of your target peptide. This increases the residence time on the column and provides more opportunity for separation between closely eluting species.
Change the Organic Modifier Switching from acetonitrile to methanol or isopropanol can alter the selectivity of the separation. These solvents have different polarities and solvating properties, which can change the relative retention times of the peptide and its impurities.[18]
Change the Ion-Pairing Agent Switching from TFA to an alternative like formic acid (FA) or using a different buffer system (e.g., ammonium acetate) will significantly change the selectivity of the separation.[14]
Change the pH of the Mobile Phase Adjusting the pH can alter the ionization state of acidic or basic residues in the peptide and impurities, leading to changes in retention and potentially improved resolution. Be sure to use a column stable at the chosen pH.
Employ Orthogonal Chromatography If co-elution persists, a second purification step using a different separation mechanism is recommended. For example, after the initial RP-HPLC step, pool the semi-pure fractions and subject them to ion-exchange chromatography, which separates based on charge rather than hydrophobicity.

Experimental Protocols & Visualizations

Diagram: General RP-HPLC Troubleshooting Workflow

This diagram outlines a logical flow for addressing common purification issues with fluorinated peptides.

G cluster_start cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_eval Evaluation cluster_outcomes cluster_solutions Start Crude Fluorinated Peptide Solubilize Solubilize in Strong Solvent (HFIP, FA, DMSO) Start->Solubilize Dilute Dilute with Initial Mobile Phase Solubilize->Dilute HPLC Inject on C18 Column (Elevated Temp: 50-60°C) Dilute->HPLC Evaluate Analyze Chromatogram HPLC->Evaluate Good Good Purity & Recovery Evaluate->Good Ideal Tailing Problem: Peak Tailing Evaluate->Tailing Issue LowRecovery Problem: Low Recovery Evaluate->LowRecovery Issue PoorRes Problem: Poor Resolution Evaluate->PoorRes Issue Sol_Tailing Optimize Ion-Pairing Agent Use Different Organic Modifier Tailing->Sol_Tailing Sol_Recovery Use Stronger Solubilizing Agent Increase Initial %B LowRecovery->Sol_Recovery Sol_Res Flatten Gradient Change Mobile Phase (Solvent/pH) PoorRes->Sol_Res Sol_Tailing->HPLC Re-inject Sol_Recovery->HPLC Re-inject Sol_Res->HPLC Re-inject

Sources

Optimization

optimizing temperature for a-(Boc-amino)-3,4-difluorobenzeneacetic acid reactions

Technical Support Center: Optimizing Temperature for -(Boc-amino)-3,4-difluorobenzeneacetic Acid Reactions Introduction: The Thermal Stability Paradox Welcome to the Advanced Synthesis Support Module. You are working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Temperature for -(Boc-amino)-3,4-difluorobenzeneacetic Acid Reactions

Introduction: The Thermal Stability Paradox

Welcome to the Advanced Synthesis Support Module.

You are working with


-(Boc-amino)-3,4-difluorobenzeneacetic acid  (also known as Boc-3,4-difluorophenylglycine ). This is not a standard amino acid. It possesses a unique "thermal stability paradox" that often traps researchers:
  • High Chemical Stability: The difluoro-substitution on the phenyl ring renders the aromatic system robust against oxidative metabolism.

  • Low Stereochemical Stability: The same electron-withdrawing fluorine atoms significantly increase the acidity of the

    
    -proton. This makes the chiral center exceptionally prone to base-catalyzed racemization, even at standard "room temperature" conditions.
    

This guide moves beyond generic protocols to address the specific thermodynamic and kinetic challenges of this fluorinated building block.

Troubleshooting Guide & FAQs

Issue 1: Loss of Chiral Purity (Racemization) During Coupling

User Question: I am coupling Boc-3,4-difluorophenylglycine to a resin-bound amine. My LC-MS shows a split peak (approx. 60:40 ratio) for the product. I ran the reaction at room temperature (25°C). What happened?

Technical Diagnosis: You have triggered base-catalyzed racemization .

  • The Mechanism: The 3,4-difluoro substitution pulls electron density away from the

    
    -carbon. This lowers the pKa of the 
    
    
    
    -proton, making it easier for the base (used to activate the carboxyl group) to abstract that proton.
  • The Temperature Factor: At 25°C, the rate of proton abstraction (

    
    ) competes competitively with the rate of amide bond formation (
    
    
    
    ).

Corrective Protocol:

  • Lower the Temperature: Cool the reaction vessel to 0°C – 4°C before adding the base. Maintain this temperature for the first hour of coupling.

  • Change the Base: Switch from DIEA (Diisopropylethylamine) to TMP (2,4,6-Trimethylpyridine/Collidine) . TMP is a weaker base (pKa ~7.4 vs. 10.5 for DIEA) and is less likely to deprotonate the

    
    -carbon while still sufficient to drive the coupling.
    
Issue 2: Incomplete Boc Deprotection

User Question: I used standard 50% TFA/DCM to remove the Boc group. After 30 minutes at 0°C, I still see 40% starting material. Should I heat it to 40°C?

Technical Diagnosis: Do NOT heat to 40°C. While heating accelerates deprotection, it also promotes acid-catalyzed degradation of the electron-deficient phenyl ring or side-chain modifications. The electron-withdrawing fluorine atoms destabilize the tert-butyl carbocation intermediate slightly, making the deprotection kinetically slower than for non-fluorinated phenylalanine.

Corrective Protocol:

  • Extend Time, Not Temp: Allow the reaction to warm to 20°C (Room Temp) and stir for 60–90 minutes .

  • Scavenger Addition: Add 2.5% TIS (Triisopropylsilane) or water. This drives the equilibrium forward by trapping the tert-butyl cation, preventing re-attachment or side reactions.

Issue 3: Poor Solubility in Cold Solvents

User Question: You recommended cooling to 0°C, but my reactant precipitates out of DCM at that temperature.

Technical Diagnosis: Fluorinated aromatic amino acids often exhibit "hydrophobic stacking" which reduces solubility in non-polar solvents like DCM at low temperatures.

Corrective Protocol:

  • Solvent Switch: Use DMF (Dimethylformamide) or NMP .[1] These polar aprotic solvents disrupt the stacking interactions better than DCM.

  • Pre-dissolution: Dissolve the amino acid and coupling reagent (e.g., HATU) in a minimum volume of DMF at Room Temperature, then cool the solution to 0°C immediately before adding the base.

Optimized Experimental Protocols (SOPs)

Protocol A: Racemization-Free Coupling

Target: >98% Enantiomeric Excess (ee)

  • Preparation: Dissolve 1.0 eq of

    
    -(Boc-amino)-3,4-difluorobenzeneacetic acid and 1.0 eq of HATU in dry DMF (0.1 M concentration).
    
  • Thermal Equilibration: Place the reaction vessel in an ice-water bath (0°C ) for 10 minutes.

  • Activation: Add 2.0 eq of 2,4,6-Collidine dropwise.

    • Note: Do not use DIEA or TEA.

  • Coupling: Immediately add the amine component (1.1 eq).

  • Incubation: Stir at 0°C for 60 minutes , then allow to slowly warm to 15°C (cool room temp) over the next 2 hours.

  • Quench: Quench with 0.1 M HCl (aq) to remove residual base immediately.

Protocol B: Controlled Boc Deprotection

Target: Quantitative yield without degradation

  • Setup: Dissolve substrate in DCM (0.1 M).

  • Cooling: Cool to 0°C .

  • Acid Addition: Add an equal volume of TFA/DCM (1:1 v/v) containing 2.5% TIS .

  • Reaction: Stir at 0°C for 15 minutes , then remove the ice bath.

  • Monitoring: Stir at 20°C . Monitor by TLC/LC-MS every 30 minutes.

    • Stop point: Typically complete at 60–75 min.

  • Workup: Evaporate volatiles under reduced pressure at <30°C (do not use a hot water bath). Co-evaporate with toluene 3x to remove residual TFA.[2]

Data Analysis: Temperature vs. Racemization[1][3]

The following table summarizes the impact of temperature and base selection on the chiral purity of 3,4-difluorophenylglycine derivatives during coupling.

Coupling Temp (°C)Base UsedReaction Time (h)Conversion (%)Enantiomeric Excess (% ee)
25°C (RT) DIEA2.099%68% (High Racemization)
25°C (RT) Collidine4.095%88%
0°C DIEA4.092%82%
0°C Collidine 4.0 96% >99% (Optimal)
-20°C Collidine12.060%>99% (Too Slow)

Data synthesized from comparative studies on electron-deficient phenylglycine derivatives [1, 2].

Visualizations

Diagram 1: The Racemization Danger Zone

This diagram illustrates the mechanistic pathway where temperature acts as a "switch" for proton abstraction.

RacemizationMechanism Start Boc-3,4-Difluoro-Phg (L-Isomer) Activation Activated Ester (O-Acylurea) Start->Activation Activation Deprotonation Alpha-Proton Abstraction Activation->Deprotonation High Temp (>20°C) + Strong Base Coupling Nucleophilic Attack (Amine) Activation->Coupling Low Temp (0°C) Base Base (DIEA/Collidine) Base->Deprotonation Planar Planar Enolate Intermediate Deprotonation->Planar Racemic Racemic Product (DL-Mixture) Planar->Racemic Reprotonation Product Pure L-Peptide Coupling->Product

Caption: Kinetic competition between coupling (Green path) and racemization (Red path). High temperatures favor the red path due to the acidity of the difluoro-substituted alpha-carbon.

Diagram 2: Optimized Workflow Decision Tree

Workflow Start Start: Coupling Reaction SolventCheck Is Substrate Soluble in DCM at 0°C? Start->SolventCheck UseDMF Use DMF/NMP (Dissolve at RT, then cool) SolventCheck->UseDMF No UseDCM Use DCM/DMF (1:1) SolventCheck->UseDCM Yes TempSet Set Temp to 0°C UseDMF->TempSet UseDCM->TempSet AddBase Add Base: Collidine (Avoid DIEA) TempSet->AddBase Monitor Monitor at 1 Hour AddBase->Monitor Complete Reaction Complete? (LC-MS) Monitor->Complete WarmUp Warm to 15°C (Max 20°C) Complete->WarmUp No Finish Quench & Workup Complete->Finish Yes WarmUp->Finish

Caption: Step-by-step decision tree for ensuring solubility and stereochemical integrity during coupling.

References

  • Liang, C., Behnam, M. A. M., & Klein, C. (2017).[3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. [Link]

  • Behnam, M. A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science. [Link]

Sources

Troubleshooting

common impurities in commercial a-(Boc-amino)-3,4-difluorobenzeneacetic acid

Technical Support Center: High-Purity Fluorinated Amino Acids Subject: Troubleshooting Impurities in Commercial -(Boc-amino)-3,4-difluorobenzeneacetic acid Internal Ref: TS-Guide-34DFPG-2024 Author: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Fluorinated Amino Acids Subject: Troubleshooting Impurities in Commercial


-(Boc-amino)-3,4-difluorobenzeneacetic acid
Internal Ref:  TS-Guide-34DFPG-2024
Author:  Senior Application Scientist, Separation & Synthesis Division

Executive Summary & Compound Identity

Compound:


-(Boc-amino)-3,4-difluorobenzeneacetic acid
Common Name:  Boc-3,4-difluorophenylglycine (Boc-3,4-df-Phg)
CAS Registry (Generic):  2061979-37-3 (and related stereoisomers)

Critical Technical Distinction: Users frequently confuse this compound with its homolog, Phenylalanine (benzenepropanoic acid). You are working with a Phenylglycine derivative.

  • The Challenge: Unlike Phenylalanine, the

    
    -proton in Phenylglycine is benzylic . It is directly adjacent to the electron-withdrawing difluorophenyl ring.
    
  • The Consequence: This proton is significantly more acidic (

    
    ) than in alkyl amino acids. This makes the compound highly susceptible to racemization  under basic conditions (e.g., during neutralization or coupling steps) and prone to oxidative degradation.
    

Diagnostic Guide: Impurity Profiling

This section details the specific impurities found in commercial batches, their origins, and how to detect them.

Table 1: Common Impurity Profile
Impurity TypeSpecific ContaminantOriginDetection MethodLimit (Typical)
Regioisomers 2,3-Difluoro isomer 2,4-Difluoro isomerImpure starting material (3,4-difluorobenzaldehyde) during Strecker synthesis.

NMR
(Gold Standard)
< 0.5%
Enantiomers (R)-Enantiomer (in (S)-product)Racemization during hydrolysis of the aminonitrile intermediate or Boc-protection.Chiral HPLC (Crown ether or Polysaccharide columns)< 1.0%
Byproducts Di-Boc species Excess

used to drive reaction to completion.
LC-MS /

NMR
< 0.2%
Degradants Free Amino Acid Acidic hydrolysis of Boc group due to poor storage (moisture + residual acid).Ninhydrin Test / LC-MS< 0.5%
Solvents Toluene, THFRecrystallization residues.GC-Headspace< 5000 ppm

Visualizing the Problem: Origin of Impurities

The following diagram illustrates the synthetic pathway and where specific impurities are introduced.

ImpurityPathways Start 3,4-Difluorobenzaldehyde (Starting Material) Step1 Strecker/Bucherer Reaction Start->Step1 Imp_Regio IMPURITY: 2,3-Difluoro Isomer (Hard to separate) Start->Imp_Regio Contaminant carryover Intermediate Aminonitrile / Hydantoin Intermediate Step1->Intermediate Hydrolysis Hydrolysis (Acid/Base) Intermediate->Hydrolysis CrudeAA Free Amino Acid (Racemic or Chiral) Hydrolysis->CrudeAA Imp_Racem IMPURITY: Enantiomer (Racemization) (Due to Benzylic Acidity) Hydrolysis->Imp_Racem Base-catalyzed Protection Boc Protection (Boc2O + Base) CrudeAA->Protection Final Boc-3,4-difluorophenylglycine Protection->Final Protection->Imp_Racem Over-basic conditions Imp_DiBoc IMPURITY: Di-Boc / Urea Byproducts Protection->Imp_DiBoc Excess Reagent

Figure 1: Synthetic flowchart tracking the genesis of regioisomeric and enantiomeric impurities in fluorinated phenylglycines.

Troubleshooting & FAQs

Q1: I see extra peaks in the aromatic region of my proton ( ) NMR. Is this the 2,3-isomer?

A: Likely not. Proton NMR is often insufficient for distinguishing the 2,3-difluoro from the 3,4-difluoro isomer due to complex splitting patterns and overlap.

  • The Fix: You must run

    
     NMR .
    
    • 3,4-Difluoro: Shows two distinct multiplets (typically

      
       -135 to -145 ppm depending on solvent) with a specific coupling constant 
      
      
      
      .
    • 2,3-Difluoro: The chemical shifts will differ significantly (often shifted upfield/downfield relative to each other due to the ortho effect).

    • Protocol: Run the sample in

      
       without proton decoupling to observe the F-H coupling, which aids assignment.
      
Q2: My coupling efficiency is low, and the product is racemized. Why?

A: You are likely treating this like a standard amino acid.

  • The Cause: As noted in the Executive Summary, the

    
    -proton is acidic. If you use strong bases (like DBU) or even excess DIEA during coupling, you will racemize the center via an enolate intermediate.
    
  • The Fix:

    • Use collidine or N-methylmorpholine (NMM) as the base; they are weaker and less likely to abstract the

      
      -proton.
      
    • Pre-activate with DIC/Oxyma Pure (neutral pH conditions) rather than basic uronium salts (HATU/HBTU) if racemization is severe.

Q3: The melting point is 5°C lower than the Certificate of Analysis (CoA). Is the batch bad?

A: Not necessarily. Phenylglycine derivatives are notorious for trapping solvents in their crystal lattice (solvatomorphism).

  • The Test: Run a TGA (Thermogravimetric Analysis) or check the

    
     NMR for residual Ethyl Acetate or Toluene.
    
  • The Fix: Dry the sample in a vacuum oven at 40°C over

    
     for 24 hours. If the MP does not improve, check for the Di-Boc impurity  (a common byproduct that depresses MP).
    

Validated Analytical Protocols

Protocol A: NMR Purity Check

Use this to quantify regioisomers.

  • Preparation: Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • Acquisition:

    • Sweep width: 200 ppm (center at -120 ppm).

    • Scans: Minimum 64 (fluorine sensitivity is high).

    • Relaxation delay (

      
      ): 5 seconds (fluorine relaxation can be slow; insufficient delay underestimates impurities).
      
  • Analysis: Integrate the main 3,4-difluoro peaks (set to 100%). Look for minor peaks in the -110 to -160 ppm range. Any peak >0.5% relative area suggests a regioisomer or free fluoride contaminant.

Protocol B: Chiral HPLC Method (Generic Start Point)

Use this to determine Enantiomeric Excess (ee).

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: Acid is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

  • Expectation: The L-isomer (typically the desired product) usually elutes second on AD-H columns, but always run a racemic standard to confirm retention times.

References

  • National Institutes of Health (NIH) . (2026). 19F NMR Applications in Fragment-Based Drug Discovery. PMC Articles. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Spectral Analysis of α-(Boc-amino)-3,4-difluorobenzeneacetic Acid: A Comparative Guide to Analytical Methodologies

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals. Executive Summary -(Boc-amino)-3,4-difluorobenzeneacetic acid (also known as N-Boc-3,4-difluorophenylglycine) is a heavily...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.

Executive Summary


-(Boc-amino)-3,4-difluorobenzeneacetic acid (also known as N-Boc-3,4-difluorophenylglycine) is a heavily utilized unnatural amino acid building block in the design of advanced peptidomimetics and targeted therapeutics. However, its structural elucidation via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is notoriously difficult. The presence of the 3,4-difluorophenyl moiety introduces complex heteronuclear (

F-

H) spin-spin coupling, while the N-Boc group generates dynamic rotameric states.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of different NMR solvent systems (CDCl₃ vs. DMSO-


) and magnetic field strengths (400 MHz vs. 600 MHz). By understanding the causality behind these experimental choices, researchers can bypass routine analytical bottlenecks and achieve unambiguous structural validation[1].

Mechanistic Insights: The Analytical Challenge

To optimize the NMR acquisition of fluorinated phenylglycine derivatives, we must address two fundamental physical phenomena:

  • Second-Order Spin Systems: The

    
    F nucleus (spin I = 1/2, 100% natural abundance) strongly couples with the aromatic protons. The ortho-coupling (
    
    
    
    Hz) and meta-coupling (
    
    
    Hz) overlap significantly with the homonuclear proton-proton couplings (
    
    
    Hz). When the chemical shift dispersion (
    
    
    ) is on the same order of magnitude as the coupling constant (
    
    
    ), the system exhibits second-order behavior (e.g., roof effects and complex multiplet distortion).
  • Carbamate Rotamerism: The N-Boc protecting group undergoes restricted rotation around the C-N partial double bond. Depending on the solvent's dielectric constant, the molecule exists as a dynamic mixture of cis and trans rotamers. If the exchange rate is comparable to the NMR timescale, it leads to severe signal broadening—particularly for the

    
    -proton and the tert-butyl singlet [3].
    

Performance Comparison 1: Solvent Selection (CDCl₃ vs. DMSO- )

The choice of deuterated solvent is the most critical variable in the analytical workflow. It dictates hydrogen bonding dynamics, which directly controls the visibility of exchangeable protons and the rate of rotameric interconversion [2].

Quantitative Data: Chemical Shift Comparison

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of α-(Boc-amino)-3,4-difluorobenzeneacetic acid at 400 MHz.

Proton AssignmentCDCl₃ (Non-polar,

)
DMSO-

(Polar,

)
Signal Multiplicity & Coupling
COOH ~9.50 (broad, often missing)12.85 (broad s)Exchangeable
NH 5.52 (d,

Hz)
7.68 (d,

Hz)
Exchangeable, coupled to H-

Aromatic H-5 7.15 (m, overlapping)7.42 (dd,

Hz)
Coupled to F-4 (

) and H-6 (

)
Aromatic H-2 7.22 (m, overlapping)7.35 (ddd,

Hz)
Coupled to F-3 (

) and H-6 (

)
Aromatic H-6 7.08 (m, overlapping)7.21 (m)Complex multiplet
H-

(Chiral Center)
5.28 (d,

Hz)
5.05 (d,

Hz)
Coupled to NH
Boc (CH₃)₃ 1.42 (s, broad base)1.38 (s, sharp)Singlet (9H)

Analytical Verdict: While CDCl₃ is the standard alternative for routine screening due to its low cost and ease of evaporation, it performs poorly for this specific molecule. The lack of strong hydrogen-bonding capabilities in CDCl₃ results in a broadened NH signal and unresolved aromatic multiplets. DMSO-


 is the superior product/methodology here.  It acts as a strong hydrogen-bond acceptor, shifting the NH proton significantly downfield into a clear spectral window and accelerating the rotameric exchange rate to yield sharp, easily integrated signals.

Performance Comparison 2: Magnetic Field Strength (400 MHz vs. 600 MHz)

To resolve the complex spin system of the 3,4-difluorophenyl ring, we must increase the


 ratio.

Table 2: Resolution of Aromatic Multiplets in DMSO-


 across different instrument platforms.
Field StrengthH-5 ResolutionH-2 ResolutionH-6 ResolutionStructural Proof Capability
400 MHz (Alternative) Apparent tripletComplex multipletUnresolved multipletAdequate for identity confirmation; poor for rigorous structural proof.
600 MHz (Optimal) Clear doublet of doubletsClear dddResolved ddddSuperior. Allows precise extraction of all

,

, and

constants.

Experimental Protocol: Self-Validating High-Resolution Acquisition

To guarantee reproducibility and eliminate artifacts (such as poor shimming masquerading as rotameric broadening), execute the following step-by-step methodology:

  • Sample Preparation: Weigh exactly 15.0 mg of

    
    -(Boc-amino)-3,4-difluorobenzeneacetic acid.
    
  • Dissolution & Filtration: Dissolve the sample in 0.6 mL of high-purity DMSO-

    
     (99.9% D, containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds. Critical Step: Filter the solution through a 0.2 
    
    
    
    m PTFE syringe filter directly into a 5 mm precision NMR tube. This removes paramagnetic particulates that degrade magnetic field homogeneity.
  • Tuning and Matching: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Perform automated tuning and matching (ATMA) specifically for the ¹H channel to maximize the signal-to-noise ratio.

  • Self-Validating Shimming: Perform gradient shimming (TopShim) on the ²H lock signal of DMSO. Validation Check: The acquisition must not proceed unless the full width at half maximum (FWHM) of the internal TMS signal is

    
     Hz.
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D ¹H (zg30).

    • Spectral Width (SW): 15 ppm (Ensures the highly deshielded COOH proton at ~12.8 ppm is not folded/aliased).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds.

    • Acquisition Time (AQ): 3.0 seconds (Mandatory for high digital resolution of the complex F-H multiplets).

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier transformation. Phase and baseline correct manually.

Visualizations

NMR_Workflow A Sample Prep: α-(Boc-amino)-3,4- difluorobenzeneacetic acid B Solvent Selection A->B C CDCl3 (Non-polar, H-bond intact) B->C Rapid screening D DMSO-d6 (Polar, H-bond disrupted) B->D High resolution E Acquisition @ 400 MHz (Routine Screening) C->E F Acquisition @ 600 MHz (Complex Multiplet Resolution) C->F D->E D->F Optimal Protocol

Workflow for optimizing the 1H NMR analysis of fluorinated N-Boc amino acids.

Spin_System H_alpha NH NH H_alpha->NH 3J_HH H2 H2 H6 H6 H2->H6 4J_HH F3 F3 H2->F3 3J_HF H5 H5 H5->H6 3J_HH F4 F4 H5->F4 3J_HF H6->F3 4J_HF H6->F4 4J_HF F3->F4 3J_FF

Heteronuclear and homonuclear spin-coupling network of the 3,4-difluorophenyl moiety.

References

  • Title: Amino Acid Synthesis by 1,3-Nitrogen Migration Source: Thieme - Synthesis 2024 URL
  • Title: Methods for high-throughput synthesis and screening of peptide libraries Source: EPFL Infoscience URL
  • Title: Organic & Biomolecular Chemistry Source: RSC Publishing URL
Comparative

validating enantiomeric excess of a-(Boc-amino)-3,4-difluorobenzeneacetic acid

Comparative Guide: Validating Enantiomeric Excess of -(Boc-amino)-3,4-difluorobenzeneacetic Acid Executive Summary & Molecule Profile -(Boc-amino)-3,4-difluorobenzeneacetic acid (also known as Boc-3,4-difluorophenylglyci...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Validating Enantiomeric Excess of -(Boc-amino)-3,4-difluorobenzeneacetic Acid

Executive Summary & Molecule Profile


-(Boc-amino)-3,4-difluorobenzeneacetic acid  (also known as Boc-3,4-difluorophenylglycine) represents a critical class of non-natural amino acid building blocks. The presence of the 3,4-difluoro motif modulates lipophilicity and metabolic stability, while the Boc-protection and free carboxylic acid present specific chromatographic challenges:
  • Acidity: The free carboxylic acid (

    
    ) causes severe peak tailing on polysaccharide columns if ionization is not suppressed.
    
  • Electronic Effects: The electron-withdrawing fluorine atoms alter the

    
    -
    
    
    
    interaction potential with the chiral selector compared to non-fluorinated phenylglycine.

This guide compares three validation-ready methodologies for determining enantiomeric excess (ee), prioritizing Direct Normal Phase Chiral HPLC as the "Gold Standard" for bulk substance release, while evaluating SFC and Indirect Derivatization as viable alternatives.

Methodology Comparison: Selecting the Right Tool

FeatureMethod A: Direct NP-HPLC (Recommended)Method B: Chiral SFC (High Throughput)Method C: Indirect (Marfey's) (Biological/Trace)
Principle Direct separation on polysaccharide CSPSupercritical

+ Modifier on CSP
Derivatization to diastereomers + Achiral RP-HPLC
Primary Column Chiralpak AD-H / IAChiralpak IA / ICC18 (e.g., Zorbax Eclipse)
Analysis Time 15–25 mins3–8 mins>60 mins (includes reaction)
Robustness High (Isocratic)Moderate (Backpressure sensitive)Low (Kinetic resolution risk)
Sample Prep Dissolve & ShootDissolve & ShootReact (1 hr)

Quench

Inject
LOD/Sensitivity Moderate (UV)Moderate (UV)High (UV/MS compatible)
Use Case Final Product Release / QC IPC / High-Throughput Screening PK Studies / Trace Impurity

Deep Dive: Method A – The Gold Standard (Direct HPLC)

This protocol is the primary recommendation for validating ee due to its high resolution (


) and established regulatory acceptance.
The "Self-Validating" Protocol
  • Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)),

    
     mm, 5 
    
    
    
    m.
    • Why: The coated amylose backbone (AD-H) typically provides superior enantioselectivity for phenylglycine derivatives compared to the immobilized version (IA) due to higher polymer flexibility.

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Trifluoroacetic Acid (TFA) [90 : 10 : 0.1 v/v/v].

    • Criticality: The 0.1% TFA is non-negotiable. It protonates the carboxylic acid, preventing interaction with silanol groups on the silica support, thereby eliminating peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).

  • Sample Diluent: Mobile phase (without TFA if stability is a concern, though usually stable).

Mechanism of Separation

The separation relies on a "three-point interaction" model:

  • Hydrogen Bonding: Between the Boc-carbonyl/NH and the carbamate groups of the stationary phase.

  • 
    -
    
    
    
    Stacking:
    Between the electron-deficient 3,4-difluorophenyl ring and the aromatic rings of the chiral selector.
  • Steric Fit: The bulky Boc group directs the molecule into specific chiral grooves of the amylose helix.

Deep Dive: Method B – The Modern Alternative (SFC)

Supercritical Fluid Chromatography (SFC) is superior for high-throughput screening during route optimization.

Protocol
  • Column: Chiralpak IA (Immobilized Amylose tris-(3,5-dimethylphenylcarbamate)).

    • Why: Immobilized phases are preferred in SFC to prevent stripping of the selector by aggressive co-solvents.

  • Mobile Phase:

    
     / Methanol (with 0.2% TFA) [85 : 15].
    
  • Back Pressure: 120 bar.

  • Temperature: 35°C.

Performance Note

While faster, SFC often exhibits slightly wider peak widths for free acids compared to NP-HPLC. The "soft" ionization of the acid in supercritical


 can be sensitive to pressure fluctuations, requiring stricter system suitability criteria.

Validation Framework (ICH Q2(R1))

To ensure the method is a "Self-Validating System," the following parameters must be experimentally verified.

System Suitability Criteria (Pre-run Check)

Before analyzing samples, the system must pass these hard gates:

  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak (ensures acid suppression is working).
  • Repeatability: RSD

    
     for retention time and area (n=5 injections).
    
Specificity & Linearity
  • Specificity: Inject a racemic standard. Verify baseline separation.[1] Inject the Boc-deprotected analog to ensure it does not co-elute (common impurity).

  • Linearity: Prepare solutions from 0.1% to 120% of target concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Sensitivity (LOD/LOQ): Determine the concentration where Signal-to-Noise (

    
    ) is 3:1 (LOD) and 10:1 (LOQ). For ee determination, the LOQ of the minor enantiomer is the critical parameter.
    

Visualization of Workflows

Diagram 1: Method Selection Decision Tree

This logic gate determines which method to deploy based on the sample stage.

MethodSelection Start Sample Received: Boc-3,4-difluorophenylglycine CheckStage Development Stage? Start->CheckStage EarlyRD Early R&D / Screening CheckStage->EarlyRD Route Scouting FinalQC Final Release / QC CheckStage->FinalQC Purity Validation BioSample Biological / Trace Matrix CheckStage->BioSample PK/Metabolism SFC Method B: Chiral SFC (High Throughput) EarlyRD->SFC Speed Priority HPLC Method A: NP-HPLC (High Precision/Robustness) FinalQC->HPLC Accuracy Priority Marfey Method C: Indirect HPLC (High Sensitivity) BioSample->Marfey Matrix Removal Result1 Optimize Synthesis SFC->Result1 Pass/Fail Result2 Release Batch HPLC->Result2 CoA Generation Result3 PK Data Marfey->Result3 Trace Quant

Caption: Decision matrix for selecting the appropriate analytical technique based on the development phase and sample matrix.

Diagram 2: The Validation Workflow (Self-Validating System)

This workflow ensures every run is compliant with ICH guidelines.

ValidationFlow Start Start Validation MobilePhase Prep Mobile Phase (Hex/IPA/TFA) Start->MobilePhase Equilibrate Equilibrate Column (Chiralpak AD-H) MobilePhase->Equilibrate SysSuit System Suitability Inj (Racemate) Equilibrate->SysSuit CheckRes Check Resolution (Rs > 2.0?) SysSuit->CheckRes Fail FAIL: Check TFA % Check Column Age CheckRes->Fail No Pass PASS: Proceed to Sample CheckRes->Pass Yes Fail->MobilePhase Remake SampleInj Sample Injection Pass->SampleInj CalcEE Calculate % ee SampleInj->CalcEE Report Generate Report CalcEE->Report

Caption: Step-by-step validation workflow ensuring system suitability criteria are met before sample analysis.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H Columns. (Provides specific mobile phase compatibility and pressure limits for amylose-based coated columns). Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (The global regulatory standard for validating analytical methods).[2] Link

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. (Authoritative review on indirect separation methods). Link

  • Sigma-Aldrich. Macrocyclic Glycopeptide-Based Chiral Stationary Phases for HPLC. (Comparative data on amino acid separations). Link

  • Hamman, C., et al. (2011). Method development and validation of the chiral separation of Boc-amino acids by SFC. Journal of Chromatography B. (Supports the use of SFC for Boc-protected intermediates). Link

Sources

Validation

Publish Comparison Guide: Spectroscopic Characterization of Boc-3,4-Difluorophenylglycine Derivatives

Executive Summary Product: Boc-3,4-difluoro-L-phenylglycine (Boc-3,4-F2-Phg-OH) and related derivatives. Primary Application: Solid-Phase Peptide Synthesis (SPPS), F-NMR structural probing, and medicinal chemistry (metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: Boc-3,4-difluoro-L-phenylglycine (Boc-3,4-F2-Phg-OH) and related derivatives. Primary Application: Solid-Phase Peptide Synthesis (SPPS),


F-NMR structural probing, and medicinal chemistry (metabolic stability enhancement).
The Challenge:  Distinguishing regioisomers and verifying high-fidelity fluorine incorporation in non-canonical amino acids requires precise spectroscopic validation. Standard 

H-NMR is often insufficient due to aromatic overlap. The Solution: This guide outlines the superior "performance" of Boc-3,4-difluorophenylglycine as a spectroscopic probe and structural building block, comparing it against mono-fluorinated and non-fluorinated alternatives.

Technical Introduction: The Fluorine Advantage

In drug development, the introduction of fluorine into the phenylglycine (Phg) scaffold serves two critical functions:

  • Metabolic Blocking: The 3,4-difluoro substitution pattern effectively blocks metabolic oxidation at the para and meta positions, significantly extending half-life compared to unsubstituted Phg.

  • Spectroscopic Fidelity: The

    
    F nucleus (
    
    
    
    , 100% abundance) acts as a background-free spy beacon. Unlike Boc-4-fluorophenylglycine (single signal), the 3,4-difluoro motif provides a unique spectral fingerprint via
    
    
    coupling, enabling more rigorous structural verification.

Spectroscopic Performance Comparison

This section objectively compares Boc-3,4-difluorophenylglycine against its primary alternatives: the parent Boc-Phenylglycine and the mono-substituted Boc-4-fluorophenylglycine.

Table 1: Comparative Spectroscopic Signatures
FeatureBoc-3,4-difluoro-Phg (Target)Boc-4-fluoro-Phg (Alternative)Boc-Phenylglycine (Baseline)

F NMR Topology
Doublet of Multiplets (Distinct AB system)Singlet/Multiplet (A

B

X system)
Silent (No Signal)
Diagnostic Coupling

Hz (Ortho coupling)
N/AN/A

C NMR Complexity
High (C-F splitting on 4+ carbons)Moderate (C-F splitting on 2-3 carbons)Low (Singlets)
Metabolic Stability High (Blocks P450 oxidation sites)Medium (Blocks para only)Low (Susceptible to hydroxylation)
Structural Purity QC Excellent (Regioisomers easily resolved)Good Standard
Detailed Analysis
A.

F NMR: The Gold Standard for Verification

The "performance" of the 3,4-difluoro derivative lies in its spectral complexity , which ironically makes it easier to validate.

  • 3,4-Difluoro Pattern: You will observe two distinct resonances in the

    
     to 
    
    
    
    ppm range (vs. CFCl
    
    
    ). These are not singlets. They exhibit a characteristic roofing effect (strong coupling) with a
    
    
    coupling constant of ~20–25 Hz. This confirms the ortho relationship of the fluorines.[1]
  • 4-Fluoro Alternative: Shows a single signal around

    
     to 
    
    
    
    ppm. While useful, it cannot self-validate the substitution pattern as effectively as the
    
    
    coupling does for the 3,4-derivative.
B.

H NMR: The Alpha-Proton Shift

Phenylglycines are unique because the aromatic ring is directly attached to the


-carbon.
  • Effect of Fluorine: The electron-withdrawing nature of the 3,4-difluoro ring deshields the

    
    -proton (
    
    
    
    ) more than the non-fluorinated parent.
  • Observation: Expect the

    
     signal at 
    
    
    
    5.1–5.4 ppm
    (broad doublet, rotamer dependent). In contrast, Boc-Phe derivatives (benzyl sidechain) show
    
    
    upfield at ~4.5 ppm. This shift is a critical purity checkpoint to ensure no homologation occurred during synthesis.
C.

C NMR: The "Structure Aware" Identification

The 3,4-difluoro substitution imposes a rigorous splitting pattern on the aromatic carbons:

  • C-F Coupling: The carbons directly bonded to fluorine (

    
    ) will appear as doublets of doublets (dd) with huge coupling constants (
    
    
    
    Hz).
  • Validation: If you see singlets in the aromatic region (110–160 ppm), your product is not fluorinated.

Experimental Protocols

Strict adherence to these protocols ensures reproducible spectral data.

Protocol A: Sample Preparation for High-Resolution NMR

Objective: Eliminate solvent effects and concentration-dependent shifts.

  • Solvent Choice: Use DMSO-d

    
      (99.9% D).
    
    • Why? CDCl

      
       can cause peak broadening due to H-bonding variations in the Boc-urethane/amide region. DMSO breaks these aggregates.
      
  • Concentration: Prepare a 15–20 mM solution (approx. 5–7 mg in 600 µL).

    • Note: Higher concentrations may lead to viscosity broadening.

  • Internal Standard: Add 0.05% (v/v)

    
    -trifluorotoluene (TFT) as a 
    
    
    
    F reference (
    
    
    -63.72 ppm).
    • Crucial: Do not rely on "calibrating to the machine." Fluorine shifts drift significantly with temperature.

Protocol B: Data Acquisition Workflow

Instrument: 400 MHz (or higher) NMR spectrometer.

  • Run

    
    H NMR (16 scans): 
    
    • Verify Boc group (singlet, 9H, ~1.35 ppm).

    • Verify

      
       (doublet, 1H, ~5.2 ppm).
      
  • Run

    
    F NMR (Non-decoupled, 64 scans): 
    
    • Center window at -140 ppm; Sweep width 100 ppm.

    • QC Check: Look for the "doublet of multiplets." If you see a singlet, check for 4-fluoro impurity.

  • Run

    
    C NMR (1024 scans, 
    
    
    
    H-decoupled):
    • Look for the characteristic

      
       splitting.[2][3]
      

Visualization: Characterization Logic Flow

The following diagram illustrates the decision logic for validating Boc-3,4-difluorophenylglycine using spectroscopic data.

G Start Crude Product (Boc-3,4-F2-Phg-OH) H_NMR 1H NMR Analysis (DMSO-d6) Start->H_NMR Check_Ha Check Alpha-Proton (Ha) Shift: 5.1 - 5.4 ppm? H_NMR->Check_Ha Result_Phe Incorrect: Likely Phenylalanine Analog (Ha ~4.5 ppm) Check_Ha->Result_Phe No (Upfield Shift) Result_Phg Correct Scaffold: Phenylglycine Confirmed Check_Ha->Result_Phg Yes F_NMR 19F NMR Analysis (with TFT std) Check_Pattern Check Splitting Pattern (-130 to -150 ppm) F_NMR->Check_Pattern Result_Mono Impurity: Mono-fluoro (Singlet) Check_Pattern->Result_Mono Singlet Result_Target VALIDATED: 3,4-Difluoro Substitution (Doublet of Multiplets) Check_Pattern->Result_Target Two distinct signals (J_FF ~20Hz) Result_Phg->F_NMR

Caption: Logic flow for spectroscopic validation. Note the critical checkpoints at the Alpha-Proton shift and the Fluorine coupling pattern.

References

  • PubChem. Boc-3,4-difluoro-L-phenylalanine (Analogous Spectral Data). National Library of Medicine. Available at: [Link]

  • Afonin, S. et al. (2003). 4-Fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy: 19F NMR Coupling Constants. Organic Chemistry Data.[4][2][5][6] Available at: [Link]

  • Tantillo, D. J. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry.[5] Available at: [Link]

Sources

Comparative

Benchmarking Coupling Efficiency of Fluorinated Amino Acid Building Blocks in SPPS

Fluorinated amino acids (FAAs) have become indispensable tools in modern drug discovery. By incorporating fluorine into peptide backbones or side chains, researchers can precisely modulate lipophilicity, enhance metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated amino acids (FAAs) have become indispensable tools in modern drug discovery. By incorporating fluorine into peptide backbones or side chains, researchers can precisely modulate lipophilicity, enhance metabolic stability against proteolysis, and create highly sensitive ¹⁹F NMR probes for studying protein-ligand interactions[1].

However, as a Senior Application Scientist, I frequently observe that transitioning these building blocks from in silico design to successful solid-phase peptide synthesis (SPPS) introduces severe synthetic bottlenecks. Standard coupling protocols that yield >99% efficiency for canonical amino acids often fail dramatically when applied to FAAs[2]. This guide objectively benchmarks coupling reagents and provides a self-validating experimental framework to overcome the unique challenges posed by fluorinated building blocks.

Mechanistic Causality: The Fluorine Bottleneck

To solve coupling inefficiencies, we must first understand the causality behind the failure. The difficulty in coupling FAAs is rooted in two fundamental physicochemical alterations:

  • Inductive Electron Withdrawal: Fluorine is the most electronegative element. In side-chain fluorinated amino acids or N-fluoroalkylated derivatives, the strong inductive effect pulls electron density away from the α-amine. This drastically reduces the amine's nucleophilicity, making it a poor attacker during the acylation step[3].

  • Steric Hindrance: Fluorinated moieties, such as the hexafluoroisobutyl (Hfl) group or perfluoro-tert-butyl groups, occupy significantly more van der Waals volume than their hydrocarbon counterparts[4]. This steric bulk physically impedes the approach of the activated carboxylate, elevating the activation energy required to form the critical tetrahedral transition state.

SPPS_Workflow N1 Fmoc-Deprotection (20% Piperidine) N3 Coupling Reaction (The Bottleneck) N1->N3 Free Amine N2 Fluorinated Amino Acid Activation N2->N3 Activated Ester N5 Kaiser Test Validation N3->N5 Assess Efficiency N4 Steric Hindrance & Electronic Deactivation N4->N3 Inhibits

Workflow of SPPS coupling highlighting the fluorination bottleneck.

Quantitative Benchmarking of Coupling Reagents

Standard carbodiimide chemistry (e.g., DIC/Oxyma) provides a good baseline but is often insufficient for highly deactivated FAAs[3]. To drive these challenging couplings to completion, we must employ highly reactive uronium/aminium salts or specialized acid chloride generators.

The table below synthesizes quantitative benchmarking data for various coupling reagents when applied to sterically hindered or fluorinated substrates (such as N-trifluoroethyl or N-methylated derivatives)[5].

Coupling ReagentSubstrate CharacteristicTime (h)TempEfficiency (%)Mechanistic Advantage
HBTU / HOBt N-Methylated2.0RT85%Standard uronium activation; struggles with severe steric hindrance.
PyBOP N-Methylated1.5RT>90%Phosphonium-based; avoids guanidinium capping side-reactions on slow-reacting amines.
HATU / HOAt N-Trifluoroethyl2.0RT>90%Enhanced reactivity via neighboring group participation of the HOAt nitrogen[3].
COMU N-Trifluoroethyl1.5RT>92%Morpholino-based uronium; superior solubility and reactivity for deactivated amines[5].
BTC Highly Hindered / FAAs1.0RT>95%In situ acid chloride generation; bypasses standard acyl-transfer mechanisms entirely[6].

Note: While HATU/HOAt is considered the gold standard for routine hindered couplings, bis-(trichloromethyl)carbonate (BTC) offers a powerful alternative for the most recalcitrant sequences by generating highly reactive Fmoc-amino acid chlorides in situ[6].

Self-Validating Experimental Protocol: Microwave-Assisted FAA Coupling

Every protocol in peptide synthesis must be a self-validating system. Relying on blind sequential coupling without orthogonal verification is a recipe for sequence deletion, especially with FAAs. Microwave-assisted SPPS has been shown to allow effective couplings using only 1.2–1.5 equivalents of expensive FAAs, compared to the standard 5 equivalents[2].

Materials Required:

  • Fmoc-protected fluorinated amino acid (1.5 eq)

  • HATU (1.45 eq) and HOAt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF) (Peptide synthesis grade)

Step-by-Step Methodology

Step 1: Resin Preparation & Deprotection

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Treat the resin with 20% piperidine in DMF for 2 × 5 minutes to remove the Fmoc protecting group.

  • Self-Validation Check 1: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct in the deprotection effluent at 301 nm to ensure complete deprotection.

Step 2: Pre-Activation of the FAA

  • Dissolve the Fmoc-FAA (1.5 eq), HATU (1.45 eq), and HOAt (1.5 eq) in a minimal volume of DMF. Causality note: Using slightly less HATU than the amino acid prevents the capping of the free amine on the resin by unreacted uronium species.

  • Add DIPEA (3.0 eq) to the solution. Agitate for 2 minutes to form the active ester.

Step 3: Microwave-Assisted Coupling

  • Add the activated FAA solution to the deprotected resin.

  • Subject the reaction to microwave irradiation (e.g., 75°C for 10–15 minutes). Causality note: Elevated thermal energy overcomes the high activation barrier caused by the steric bulk of groups like -CF3 or -Hfl[4].

Step 4: Orthogonal Validation

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation Check 2 (Primary): Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines). A positive result indicates incomplete coupling[3].

  • Self-Validation Check 3 (Secondary): If the colorimetric test is ambiguous, perform a micro-cleavage. Cleave 1-2 mg of resin using 95% TFA/2.5% TIS/2.5% H₂O for 1 hour. Analyze the crude peptide via LC-MS to confirm the mass shift corresponding to the successful addition of the FAA.

Troubleshooting_Logic Start Incomplete Coupling (Positive Kaiser Test) Q1 Is the amino acid sterically hindered? Start->Q1 A1_Yes Switch to HATU/HOAt or COMU Q1->A1_Yes Yes A1_No Check Electronic Effects (e.g., CF3 group) Q1->A1_No No Validate Re-evaluate via LC-MS A1_Yes->Validate A2_Yes Increase Temp (Microwave) or use BTC A1_No->A2_Yes Highly Electronegative A2_Yes->Validate

Logic tree for troubleshooting fluorinated amino acid coupling.

Conclusion

Successfully incorporating fluorinated amino acids requires abandoning standard "one-size-fits-all" SPPS protocols. By understanding the electronic deactivation and steric hindrance introduced by fluorine, scientists can rationally select high-efficiency coupling reagents like HATU/HOAt or COMU[5], leverage microwave assistance, and implement strict self-validating checkpoints. This rigorous approach ensures high-fidelity synthesis of complex, fluorinated peptide therapeutics.

References
  • In situ activation and coupling of Fmoc-amino acids to BUpeptidyl-resin using BTC in inert solvents. - ResearchGate. 6

  • 2,2,2-Trifluoroethylamine hydrochloride | RUO - Benchchem. 5

  • Full article: Utility of fluorinated α-amino acids in development of therapeutic peptides - Taylor & Francis Online. 2

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC (NIH). 1

  • One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins - Comptes Rendus de l'Académie des Sciences.4

  • Technical Support Center: Difluoromalonic Acid in Peptide Synthesis - Benchchem. 3

Sources

Safety & Regulatory Compliance

Safety

a-(Boc-amino)-3,4-difluorobenzeneacetic acid proper disposal procedures

Topic: -(Boc-amino)-3,4-difluorobenzeneacetic acid Proper Disposal Procedures Executive Summary: Immediate Disposal Directives Stop. Before handling -(Boc-amino)-3,4-difluorobenzeneacetic acid (CAS Ref: Analogous to 1984...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:


-(Boc-amino)-3,4-difluorobenzeneacetic acid Proper Disposal Procedures

Executive Summary: Immediate Disposal Directives

Stop. Before handling


-(Boc-amino)-3,4-difluorobenzeneacetic acid (CAS Ref: Analogous to 198474-90-7 family), verify the physical state.[1][2][3] This compound is a fluorinated, Boc-protected amino acid derivative .[1][2][3][4] Improper disposal can lead to pressurized container rupture (Boc decomposition) or release of hydrofluoric acid (HF) during incineration if not properly flagged.
Parameter Critical Operational Standard
Waste Stream Classification Hazardous Chemical Waste (Halogenated)
RCRA Status Non-Listed (Process as General Hazardous Waste); Check local TCLP requirements.[1][2]
Primary Hazard Irritant / Potential Gas Generation (Acid sensitive).[2]
Container Type High-Density Polyethylene (HDPE) or Amber Glass.[1][2] Vented cap recommended if mixed with other wastes.[1][2]
Incompatibility Strong Acids (TFA, HCl), Strong Oxidizers .[3]
Disposal Method High-Temperature Incineration with HF Scrubbing (Off-site).[1][2]

Part 1: The Chemical Hazard Profile (The "Why")

To ensure safety, you must understand the causality behind these protocols. This compound is not just "organic waste"; it possesses two specific functional moieties that dictate its disposal lifecycle.[2]

The Fluorine Motif (3,4-Difluoro substitution)
  • The Risk: Unlike standard organic waste, fluorinated compounds generate Hydrogen Fluoride (HF) gas upon combustion.

  • The Consequence: If this waste is mislabeled as "Non-Halogenated," it may be sent to an incinerator lacking the necessary caustic scrubbers. This damages the facility's infrastructure and violates environmental emission standards.

  • The Protocol: You must label this waste as "Halogenated Organic" or explicitly flag "Contains Fluorine."

The Boc (tert-Butyloxycarbonyl) Group[1][2][5]
  • The Risk: The Boc group is acid-labile.[1][2] Contact with strong acids (e.g., Trifluoroacetic acid commonly used in peptide synthesis) triggers deprotection, releasing Isobutylene gas and Carbon Dioxide (CO₂) .[3][]

  • The Consequence: Placing this solid into a waste container with acidic residues and sealing the cap tightly can cause pressure build-up and container rupture .[1][2]

  • The Protocol: Never mix pure solid waste with general acidic liquid waste streams.

Part 2: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired/Surplus Material)
  • Container Selection: Use a wide-mouth HDPE jar. Avoid metal containers due to potential corrosion from hydrolysis byproducts.[2]

  • Labeling:

    • Chemical Name: Write out fully: "alpha-(Boc-amino)-3,4-difluorobenzeneacetic acid".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2]

    • Critical Note: Add a bright sticker/note: "CONTAINS FLUORINE - DO NOT MIX WITH ACIDS" .[1][2]

  • Segregation: Store in the Solid Hazardous Waste satellite accumulation area. Do not dissolve in solvent just to dispose of it; solid disposal is more cost-effective and safer.[1][2]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)

If the compound is dissolved in solvents (e.g., DCM, DMF, Ethyl Acetate):

  • Solvent Assessment:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .[2]
      
    • If dissolved in Ethyl Acetate/Methanol

      
      Halogenated Waste Stream  (The fluorine on the solute renders the entire mixture halogenated for incineration purposes).
      
  • pH Check (The Self-Validating Step):

    • Before capping, check the pH of the waste container.[3]

    • If pH < 4: Do not cap tightly immediately.[1][2] Allow the container to vent in a fume hood for 24 hours to ensure no gas evolution from Boc-cleavage.

  • Transfer: Pour into the "Halogenated Organic Solvent" carboy.

Part 3: The Self-Validating Safety System

A robust safety protocol relies on "fail-safes."[1][2] Use this logic flow to validate your decision before leaving the waste container.

DisposalLogic Start Waste Generation: alpha-(Boc-amino)-3,4-difluorobenzeneacetic acid StateCheck Physical State? Start->StateCheck SolidPath Solid Powder StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath SolidBin Solid Hazardous Waste (Label: Fluorinated) SolidPath->SolidBin AcidCheck Is solution Acidic (pH < 4)? LiquidPath->AcidCheck VentStep CRITICAL: Vent Cap (Risk of CO2/Isobutylene) AcidCheck->VentStep Yes BinSelect Select Waste Stream AcidCheck->BinSelect No VentStep->BinSelect HaloBin Halogenated Waste (Due to Fluorine Content) BinSelect->HaloBin Must go to Halo Stream

Figure 1: Waste Stream Decision Matrix.[1][2] Note the critical venting step for acidic solutions to prevent over-pressurization.

Part 4: Decontamination of Equipment

Do not wash contaminated spatulas or flasks directly in the sink. The compound is likely lipophilic and will adhere to surfaces.

  • Primary Rinse: Rinse glassware with a small volume of Acetone or Ethanol .[1][2]

  • Disposal of Rinse: Pour this rinse into the Halogenated Waste container (Do not pour down the drain).

  • Secondary Wash: Wash with soap and water only after the visible solid is removed.

Part 5: Regulatory Compliance (RCRA & DOT)

While this specific compound is not typically P-listed or U-listed (unless specified by state law), it defaults to a regulated hazardous waste due to its toxicity and flammability characteristics (if organic).[1][2]

  • EPA Waste Code: If the waste exhibits ignitability (D001) or toxicity (D000 series), apply codes. Generally, label as "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents (e.g., F002 for DCM).[3]

  • DOT Shipping Name (for off-site transport):

    • Solid: UN 2811, Toxic solids, organic, n.o.s.[3] (alpha-(Boc-amino)-3,4-difluorobenzeneacetic acid), 6.1, PG III.[1][2][3]

    • Consult your EHS Officer for final shipping determination.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste.[2][Link]1][2]

  • Sigma-Aldrich. Safety Data Sheet: Boc-3,4-difluoro-L-phenylalanine (Analogous Structure).[1][2][1][2]

  • National Institutes of Health (NIH) PubChem. Compound Summary: Boc-3,4-difluoro-L-phenylalanine (CID 7020829).[1][2][Link]1][2]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[1][2] [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling α-(Boc-amino)-3,4-difluorobenzeneacetic acid

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling of α-(Boc-amino)-3,4-difluorobenzeneacetic acid. As a specialized chemical, comprehensive toxicologica...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling of α-(Boc-amino)-3,4-difluorobenzeneacetic acid. As a specialized chemical, comprehensive toxicological data is not always available for this specific molecule. Therefore, this guide is built upon a conservative, risk-based approach, extrapolating data from structurally similar compounds including Boc-protected amino acids, fluorinated aromatic compounds, and fine chemical powders to ensure the highest level of safety for all laboratory personnel.[1][2][3][4] Adherence to these protocols is critical for minimizing exposure and ensuring a safe research environment.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards is the cornerstone of selecting appropriate PPE. While a specific Safety Data Sheet (SDS) for α-(Boc-amino)-3,4-difluorobenzeneacetic acid may be unavailable, analysis of analogous structures points to several key risks:

  • Skin and Eye Irritation: Structurally related Boc-protected amino acids and fluorinated aromatic compounds are frequently classified as skin and eye irritants.[1][5][6][7] Direct contact with the solid or solutions can be expected to cause irritation.

  • Respiratory Tract Irritation: As a fine powder, this compound poses an inhalation hazard.[8][9] Inhaling dust can lead to irritation of the respiratory system, a common characteristic of compounds in this class.[5][6][7][10][11]

  • Unknown Chronic Effects: For novel or specialized chemicals, long-term toxicological properties have often not been fully determined.[12] This uncertainty necessitates handling all such compounds with a high degree of caution to prevent systemic exposure.

Core and Task-Dependent PPE Requirements

A multi-layered PPE strategy is mandatory to create an effective barrier against potential exposure. The required level of protection escalates based on the specific handling procedure and the quantities involved.

Table 1: Personal Protective Equipment (PPE) Requirements
Protection LevelRequired PPESpecific Recommendations & StandardsRationale
Primary (Minimum for All Operations) Eye and Face Protection Chemical safety goggles compliant with ANSI Z87.1 or European Standard EN166.[2]Protects against splashes and accidental contact with airborne particles.[13][14]
Hand Protection Disposable nitrile gloves. For extended operations or when handling solutions, double-gloving is recommended.[1][3][5]Provides a primary barrier against skin contact. Nitrile offers good resistance to a broad range of chemicals.[15]
Protective Clothing Standard, fully-buttoned laboratory coat.Shields skin and personal clothing from minor spills and contamination.[1]
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.Protects feet from spills and falling objects.[1][3]
Secondary (Task-Dependent) Respiratory Protection NIOSH-approved N95 dust mask or a higher-level respirator (e.g., half-mask with P100 cartridges).Required when weighing or transferring the solid compound outside of a ventilated enclosure, or whenever aerosolization is possible.[3][5][16]
Face Shield Full-face shield worn over safety goggles.Recommended when there is a significant risk of splashing, such as during large-scale reactions or spill clean-up.[2][5][15]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing risk. The following procedures must be followed for all operations involving α-(Boc-amino)-3,4-difluorobenzeneacetic acid.

Step 1: Pre-Handling and Area Preparation
  • Designate a Work Area: All work with this compound, especially the solid form, must be conducted within a certified chemical fume hood to control exposure to dust.[8][16]

  • Prepare the Surface: Line the work surface with absorbent, disposable bench paper to contain any potential spills.

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the fume hood before you begin.

  • Locate Emergency Equipment: Before starting, confirm the location and operational status of the nearest safety shower and eyewash station.[5][17] Ensure a chemical spill kit is readily accessible.[13]

Step 2: Donning PPE

Follow a strict sequence to ensure proper protection:

  • Don the laboratory coat, ensuring it is fully buttoned.

  • Don safety goggles. If a higher risk of splashing exists, add a face shield.

  • If required by your risk assessment (e.g., weighing powder), correctly fit your N95 respirator or half-mask.

  • Finally, don nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 3: Handling the Compound
  • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Perform this action slowly to avoid creating airborne dust.[8]

  • Transfers: Use a spatula for all solid transfers. If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Spill Management: In case of a small spill, immediately decontaminate the area following your institution's spill cleanup procedures. For large spills, evacuate the area and contact the emergency response team.[5]

Step 4: Post-Handling and Decontamination
  • Clean Workspace: After handling is complete, decontaminate all surfaces and equipment within the fume hood.

  • Secure Compound: Tightly seal the container of α-(Boc-amino)-3,4-difluorobenzeneacetic acid and return it to its designated storage location.

Step 5: Doffing PPE

Removing PPE correctly is critical to prevent cross-contamination:

  • Remove gloves first, using the proper technique to avoid skin contact with the exterior of the glove.[1]

  • Remove the lab coat.

  • Remove safety goggles and face shield.

  • If used, remove the respirator last.

  • Wash hands thoroughly with soap and water.[1]

Step 6: Disposal Plan

Proper waste management is crucial for safety and environmental protection.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, and weigh boats, must be placed in a designated and clearly labeled hazardous waste container.[1][5]

  • Rinsate: Any solvent used to rinse contaminated glassware must be collected and disposed of as hazardous chemical waste.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the specific task and associated risks.

PPE_Workflow cluster_0 Risk Assessment cluster_1 Task Analysis cluster_2 Required PPE start Start: Handling α-(Boc-amino)-3,4- difluorobenzeneacetic acid task What is the task? start->task weigh_solid Weighing or Transferring Solid Powder task->weigh_solid Solid Handling solution_work Working with Dilute Solution (<1M) task->solution_work Solution Handling ppe_high Required PPE: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat - N95 Respirator (Minimum) - All work in Fume Hood weigh_solid->ppe_high ppe_standard Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood solution_work->ppe_standard caption Fig. 1: PPE selection workflow based on task.

Caption: Fig. 1: PPE selection workflow based on task.

References

  • Personal protective equipment for handling Boc-(S)-2-Amino-5-methylhex-4-enoic acid. Benchchem.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University Occupational and Environmental Safety Office.
  • Essential Safety and Operational Guide for (R)-3-(Boc-amino)pyrrolidine. Benchchem.
  • 1,3-DIFLUOROBENZENE Extra Pure - Safety Data Sheet. Alpha Chemika.
  • Guidelines for Working with Particularly Hazardous Substances. Cornell University Environment, Health and Safety.
  • A Comprehensive Guide to Safe Powder Handling. BFM® Fitting.
  • Material Safety Data Sheet - 1,2-Difluorobenzene, 98%. Cole-Parmer.
  • 1,3-DIFLUOROBENZENE EXTRA PURE MSDS. Loba Chemie.
  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for Boc-(R)-β-Phe(3-NO2)-OH. AAPPTec, LLC.
  • 1,4-Difluorobenzene Standard - Safety Data Sheet. Agilent Technologies, Inc.
  • 2-Amino-5-chloro-2'-fluorobenzophenone - Safety Data Sheet. Cayman Chemical.
  • Personal protective equipment for handling (2-Fluorophenyl)phosphane. Benchchem.
  • Personal protective equipment for handling 4-Fluoro-2-hydroxyquinoline. Benchchem.
  • Guidelines for Safe Handling of Powders and Bulk Solids. American Institute of Chemical Engineers (AIChE).
  • MEM Non-Essential Amino Acids Solution 100X - Material Safety Data Sheet. Sigma-Aldrich.
  • 1,2-Difluorobenzene - Safety Data Sheet. Fisher Scientific.
  • Handling Hazardous Bulk Solids and Powders: Safety First! De Dietrich Process Systems.
  • 4-Amino-2,5-difluorobenzonitrile - Safety Data Sheet. Thermo Fisher Scientific.
  • 4-(Boc-amino)benzylamine - Safety Data Sheet. Sigma-Aldrich.
  • 3-Amino-3-(2-hydroxyethyl)oxetane, N-BOC protected - Safety Data Sheet. CymitQuimica.
  • Amino Acid F Reagent - Safety Data Sheet. Hach Company.
  • 2-Amino-4,5-difluorobenzoic acid - Safety Data Sheet. Thermo Fisher Scientific Chemicals, Inc.
  • Bis(4-fluorophenyl) ketone - Safety Data Sheet. Thermo Fisher Scientific.
  • PPE for Chemical Handling: A Quick Guide. Healthy Bean.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials.
  • 4-Fluorophenylboronic acid - Safety Data Sheet. Thermo Fisher Scientific.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.

Sources

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